molecular formula C12H14O4S B1639887 1-(4-Methanesulfonylphenyl)pentane-1,4-dione CAS No. 189501-34-6

1-(4-Methanesulfonylphenyl)pentane-1,4-dione

Cat. No.: B1639887
CAS No.: 189501-34-6
M. Wt: 254.3 g/mol
InChI Key: NVQSZIPWICDNLW-UHFFFAOYSA-N
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Description

1-(4-Methanesulfonylphenyl)pentane-1,4-dione is a useful research compound. Its molecular formula is C12H14O4S and its molecular weight is 254.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methanesulfonylphenyl)pentane-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methanesulfonylphenyl)pentane-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)pentane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-9(13)3-8-12(14)10-4-6-11(7-5-10)17(2,15)16/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQSZIPWICDNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253318
Record name 1-[4-(Methylsulfonyl)phenyl]-1,4-pentanedione
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Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189501-34-6
Record name 1-[4-(Methylsulfonyl)phenyl]-1,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189501-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Methylsulfonyl)phenyl]-1,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profiling and Process Thermodynamics: 1-(4-Methanesulfonylphenyl)pentane-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and thermodynamic characterization of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione (CAS: 189501-34-6), a critical intermediate in the synthesis of the COX-2 inhibitor Etoricoxib .

Executive Summary & Chemical Identity

1-(4-Methanesulfonylphenyl)pentane-1,4-dione (hereafter referred to as MPPD ) is a linear diketone sulfone intermediate. Its solubility behavior is governed by the competing polarities of the methanesulfonyl (


) group, the dione backbone, and the lipophilic phenyl ring.

Understanding the solid-liquid equilibrium (SLE) of MPPD is essential for optimizing the crystallization yield and purity during the Etoricoxib manufacturing process. This guide synthesizes empirical process data with thermodynamic modeling principles to provide a comprehensive solubility framework.

Physicochemical Characterization
PropertyDetail
IUPAC Name 1-(4-Methanesulfonylphenyl)pentane-1,4-dione
CAS Number 189501-34-6
Molecular Formula

Molecular Weight 254.30 g/mol
Physical State Yellow to Orange Solid
Key Functional Groups Sulfone (Highly Polar), 1,4-Diketone (Polar), Phenyl (Lipophilic)
Primary Process Application Precursor to Etoricoxib (via cyclization with hydrazine derivatives)

Solubility Profile & Solvent Interaction Mechanisms

The solubility of MPPD is non-ideal and strongly dependent on temperature and solvent polarity. Based on Hansen Solubility Parameters (HSP) and process patents, the solvent compatibility profile is categorized below.

Solvent Class Performance

The dissolution mechanism relies on dipole-dipole interactions (targeting the sulfone/ketone) and hydrogen bonding (in protic solvents).

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc High The high dipole moment of DMSO interacts strongly with the

group, overcoming the crystal lattice energy (

) even at room temperature.
Polar Protic Ethanol, Isopropanol (IPA) Temperature Dependent Moderate solubility at 25°C; High solubility >60°C. Ideal for cooling crystallization . The hydroxyl group H-bonds with the ketone oxygens.
Esters/Ketones Ethyl Acetate, Acetone Moderate/High Excellent for extraction. Ethyl acetate provides a balance of polarity that solubilizes the dione chain while accommodating the phenyl ring.
Non-Polar Hexane, Heptane Insoluble Lacks the polarity to interact with the sulfone moiety. Used as anti-solvents to drive precipitation.
Aqueous Water Very Low The hydrophobic phenyl/pentane backbone dominates, preventing dissolution despite the polar sulfone. Used as a reaction medium or anti-solvent.
Thermodynamic Driving Forces

The dissolution of MPPD is an endothermic process (


), meaning solubility increases with temperature.
  • Entropy (

    
    ):  Positive, driven by the breakdown of the ordered crystal lattice.
    
  • Enthalpy (

    
    ):  Positive, reflecting the energy required to overcome solute-solute interactions (lattice energy).
    

Experimental Methodology: Determination of Solubility

To generate precise mole-fraction solubility data (


), the following Laser Monitoring Observation Technique  is recommended over the traditional shake-flask method for its speed and accuracy in detecting the metastable zone width (MSZW).
Protocol: Laser-Assisted Dynamic Solubility Measurement

Objective: Determine the saturation temperature (


) for varying solute concentrations.
  • Preparation: Weigh a precise mass of MPPD (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Insert a temperature probe (accuracy

    
    ) and position a laser source (He-Ne, 632.8 nm) and photodetector across the vessel.
    
  • Heating Phase: Heat the slurry at a constant rate (e.g.,

    
    ) while stirring.
    
  • Dissolution Point: Record the temperature where laser transmission reaches maximum intensity (100% transmittance), indicating complete dissolution (

    
    ).
    
  • Cooling Phase (optional for MSZW): Cool the solution until laser transmission drops (nucleation point,

    
    ).
    
  • Repetition: Repeat with varying mass fractions to construct the polythermal solubility curve.

Workflow Visualization

Solubility_Workflow Start Start: Weigh MPPD + Solvent Slurry Slurry Formation (Solid-Liquid Mix) Start->Slurry Heat Controlled Heating (0.5 K/min) Slurry->Heat Laser Laser Monitoring (Transmittance Check) Heat->Laser Laser->Heat Particles Present Dissolution Dissolution Point (T_clear) 100% Transmittance Laser->Dissolution Particles Vanish Data Record Mole Fraction (x) vs T Dissolution->Data Model Thermodynamic Modeling (Apelblat / van't Hoff) Data->Model

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility limit of MPPD.

Thermodynamic Modeling & Correlation

For process simulation, experimental data must be correlated using semi-empirical models. The Modified Apelblat Equation is the industry standard for sulfone intermediates due to its accuracy in capturing temperature dependence.

Modified Apelblat Model


  • 
    : Mole fraction solubility of MPPD.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis.
    
    • A & C: Reflect the non-ideal entropy of solution.

    • B: Related to the enthalpy of solution.[1][2][3]

The van't Hoff Equation

Used to calculate thermodynamic functions (


):


  • A plot of

    
     vs 
    
    
    
    yields a linear relationship where the slope is
    
    
    .

Process Implications for Etoricoxib Synthesis

The solubility profile of MPPD directly dictates the purification strategy for the final API.

Crystallization Strategy
  • Solvent System: Isopropyl Alcohol (IPA) or Ethanol/Water mixtures.

  • Method: Cooling Crystallization.

    • MPPD is dissolved in hot IPA (approx. 70-80°C) where solubility is high.

    • Controlled cooling to 0-5°C drastically reduces solubility (due to the steep solubility curve), forcing high-purity crystallization.

  • Anti-Solvent: Water can be added to an ethanolic solution of MPPD to decrease solubility and increase yield (Yields >83% reported in patent literature).

Molecular Interaction Map

Interaction_Map MPPD MPPD Molecule (Solute) Sulfone Sulfone Group (SO2-Me) MPPD->Sulfone Dione 1,4-Diketone (C=O) MPPD->Dione Phenyl Phenyl Ring (Lipophilic) MPPD->Phenyl DMSO DMSO (Polar Aprotic) Sulfone->DMSO Strong Dipole-Dipole (High Sol) Ethanol Ethanol (Polar Protic) Sulfone->Ethanol Dipole-Dipole Hexane Hexane (Non-Polar) Sulfone->Hexane Repulsion (Insoluble) Dione->Ethanol H-Bonding (Mod Sol) Phenyl->Hexane Van der Waals (Weak)

Figure 2: Mechanistic interactions between MPPD functional groups and various solvent classes.

References

  • Sigma-Aldrich. (n.d.). 1-[4-(methylsulfanyl)phenyl]pentane-1,4-dione Product Sheet. Retrieved from

  • Italiana Sint SPA. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. European Patent EP2551265A1.[4] Retrieved from

  • Bhola, R., & Vaghani, H. (2021).[5] Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383.[5] Retrieved from

  • CymitQuimica. (n.d.). 1-[4-(Methylsulfonyl)phenyl]-1,4-pentanedione Properties. Retrieved from

  • RSC Advances. (2014). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Royal Society of Chemistry. Retrieved from

Sources

Analysis of Methylene Proton Reactivity in 1-(4-Methanesulfonylphenyl)pentane-1,4-dione: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the factors governing the chemical reactivity of the methylene protons in 1-(4-methanesulfonylphenyl)pentane-1,4-dione. As a non-symmetrical 1,4-dicarbonyl compound, this molecule presents distinct proton environments whose reactivities are modulated by proximal functional groups. We delve into the profound electronic influence of the para-methanesulfonylphenyl moiety, which acts as a powerful electron-withdrawing group, significantly enhancing the acidity and reactivity of the adjacent C2 methylene protons compared to the C3 methylene protons. This guide synthesizes theoretical principles with practical experimental protocols, offering researchers in drug development and organic synthesis a predictive framework for leveraging this differential reactivity in targeted molecular design and functionalization. Key experimental workflows, including deuterium exchange studies by ¹H NMR and protocols for regioselective enolate formation, are detailed to provide a practical toolkit for laboratory application.

Introduction: The Significance of Proton Reactivity in Complex Molecules

The acidity of α-hydrogens in carbonyl compounds is a cornerstone of organic chemistry, enabling fundamental carbon-carbon bond-forming reactions through the generation of enolate intermediates.[1][2] While the principles are well-established for simple ketones and symmetric dicarbonyls, predicting reactivity in complex, non-symmetric structures requires a nuanced understanding of competing electronic and steric effects. 1-(4-Methanesulfonylphenyl)pentane-1,4-dione (CAS 189501-34-6) serves as an exemplary case study in differential reactivity.[3]

This molecule features two distinct methylene groups (at C2 and C3) positioned between two ketone functionalities. The protons on these carbons exhibit markedly different chemical behavior due to the asymmetric substitution of the dione backbone. On one side, a methyl group offers a standard alkyl environment. On the other, a phenyl ring bearing a potent electron-withdrawing methanesulfonyl (sulfonyl) group exerts a powerful electronic influence.

Understanding and controlling which methylene group is preferentially deprotonated is critical for scientists aiming to use this molecule as a scaffold in synthetic chemistry or drug discovery. This guide provides an in-depth analysis of the structural factors at play, presents methodologies to experimentally validate and quantify this reactivity, and discusses the mechanistic implications for synthetic applications.

Structural and Electronic Analysis: A Tale of Two Methylene Groups

The reactivity of the C2 and C3 methylene protons is dictated by the stability of the carbanion (enolate) formed upon their removal. The more stable the resulting conjugate base, the more acidic the corresponding proton.

The 1,4-Dicarbonyl Framework

Unlike 1,3-dicarbonyl compounds where a single methylene group is activated by two adjacent carbonyls (leading to pKa values around 9-13), the methylene protons in a 1,4-dione are each adjacent to only one carbonyl group.[4][5] Therefore, their baseline acidity is expected to be closer to that of a simple ketone, which typically have pKa values in the range of 19-21.[6][7] In this molecule, we must consider the C2 and C3 positions independently.

  • C3 Methylene Protons: These protons are α to a ketone with a methyl group (an acetyl moiety). Their acidity is typical of a standard dialkyl ketone.

  • C2 Methylene Protons: These protons are α to a ketone attached to an aromatic ring. More importantly, this ring is substituted with a methanesulfonyl group.

The Dominant Influence of the 4-Methanesulfonylphenyl Substituent

The methanesulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group. Its influence is transmitted to the C2 protons through two primary mechanisms:

  • Inductive Effect: The highly electronegative oxygen atoms and the sulfur atom in a high oxidation state pull electron density through the sigma bonds of the aromatic ring and the carbonyl group.[8][9] This polarization makes the C1 carbonyl carbon more electrophilic and helps stabilize a negative charge at the C2 position.

  • Resonance Effect: The sulfonyl group can participate in resonance, delocalizing electron density from the aromatic ring.[10] This deactivation of the ring further enhances the electron-withdrawing character of the entire aryl substituent, amplifying the inductive pull on the C2 protons.

This strong and persistent electron withdrawal significantly stabilizes the enolate formed at C2, thereby increasing the acidity of the C2 protons far beyond that of the C3 protons.

Comparative Acidity Profile

Based on the analysis of substituent effects, we can establish a clear hierarchy of proton acidity within the molecule. The data presented in Table 1 provides estimated pKa values based on analogous structures found in the literature, highlighting the significant acidification of the C2 position.

Proton LocationAdjacent Carbonyl EnvironmentKey Electronic InfluenceEstimated pKaRelative Reactivity
C2-H (Methylene)Aryl Ketone (C1)Strong electron withdrawal from p-SO₂CH₃ group16-18Highest
C3-H (Methylene)Methyl Ketone (C4)Standard alkyl ketone environment19-21Moderate
C5-H (Methyl)Methyl Ketone (C4)Standard methyl ketone environment19-21Moderate

Table 1: Estimated pKa values and relative reactivity of acidic protons in 1-(4-Methanesulfonylphenyl)pentane-1,4-dione.

The difference of 3-4 pKa units between the C2 and C3 protons represents a 1,000 to 10,000-fold difference in acidity, making the C2 position the overwhelmingly preferred site for deprotonation under equilibrium conditions.

Experimental Validation of Differential Reactivity

Theoretical predictions must be substantiated by empirical data. The following section details robust experimental protocols designed to probe and confirm the differential reactivity of the methylene protons.

Protocol: Deuterium Exchange Monitoring by ¹H NMR Spectroscopy

This experiment provides direct evidence of relative proton acidity by measuring the rate of hydrogen-deuterium (H/D) exchange. More acidic protons exchange more rapidly.[11][12]

Objective: To quantify the relative rates of deuterium incorporation at the C2 and C3 positions.

Methodology:

  • Sample Preparation: Dissolve 20 mg of 1-(4-methanesulfonylphenyl)pentane-1,4-dione in 0.7 mL of methanol-d₄ (CD₃OD).

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum immediately after dissolution. This serves as the t=0 reference. Identify and integrate the signals corresponding to the C2-H₂, C3-H₂, and C5-H₃ protons.

  • Initiation of Exchange: Add 10 µL of a 5% (w/v) solution of sodium deuteroxide (NaOD) in D₂O to the NMR tube. Cap the tube, invert several times to mix, and immediately begin spectral acquisition.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 10 min, 30 min, 1 hr, 2 hr, 4 hr, and 24 hr) at a constant temperature (e.g., 25 °C).

  • Data Analysis: For each time point, integrate the signals for the C2 and C3 methylene protons relative to a non-exchangeable internal standard or an aromatic proton on the phenyl ring. Plot the decrease in signal intensity over time for each position.

Expected Outcome: A rapid decay of the ¹H NMR signal for the C2 protons will be observed, likely reaching near-complete exchange within the early time points. The signal for the C3 protons will decrease at a significantly slower rate, confirming the much higher acidity and reactivity of the C2 position.[13]

G cluster_workflow Workflow: H/D Exchange via NMR A 1. Dissolve Dione in CD3OD B 2. Acquire t=0 ¹H NMR Spectrum A->B C 3. Add NaOD Catalyst B->C D 4. Monitor Reaction (Acquire Spectra over Time) C->D E 5. Analyze Signal Decay (C2-H vs C3-H) D->E F Result: Determine Relative Reactivity E->F

Caption: Experimental workflow for H/D exchange study.

Protocol: Regioselective Intramolecular Aldol Condensation

Base-catalyzed reactions that proceed via an enolate intermediate can serve as a chemical probe for the most reactive site. An intramolecular aldol condensation provides a clear diagnostic outcome, as the structure of the resulting cyclic product reveals the initial site of deprotonation.[14]

Objective: To demonstrate the preferential formation of an enolate at the C2 position through a regioselective cyclization reaction.

Methodology:

  • Reaction Setup: To a solution of 1-(4-methanesulfonylphenyl)pentane-1,4-dione (100 mg, 0.39 mmol) in 5 mL of ethanol at room temperature, add a solution of sodium hydroxide (16 mg, 0.40 mmol) in 1 mL of water.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: The reaction will yield a single major product: 3-acetyl-1-(4-methanesulfonylphenyl)cyclopent-2-en-1-ol. This product can only be formed if the initial deprotonation occurs at the C2 position, followed by nucleophilic attack of the resulting enolate onto the C4 carbonyl group and subsequent dehydration. Formation of a seven-membered ring (from deprotonation at C5) or a three-membered ring (from deprotonation at C3) is sterically and electronically disfavored.[14]

Mechanistic Insights: The Stability of the C2-Enolate

The differential reactivity observed experimentally is a direct consequence of the thermodynamic stability of the competing enolate intermediates. As illustrated below, the enolate formed at C2 benefits from an extended conjugation pathway that incorporates the powerful electron-withdrawing sulfonyl group.

G cluster_main Enolate Formation from 1-(4-Methanesulfonylphenyl)pentane-1,4-dione cluster_path1 Path A: Deprotonation at C2 (Favored) cluster_path2 Path B: Deprotonation at C3 (Disfavored) start Dione Substrate enolateA C2-Enolate (More Stable) start->enolateA - H⁺ (Base) enolateB C3-Enolate (Less Stable) start->enolateB - H⁺ (Base) reasonA Stabilized by Resonance and Inductive Effect of SO₂CH₃ Group enolateA->reasonA reasonB Standard Ketone Enolate Stability enolateB->reasonB

Caption: Competing pathways for enolate formation.

The negative charge on the C2-enolate is delocalized not only onto the C1 carbonyl oxygen but is also inductively stabilized by the entire electron-deficient aromatic system. This additional stabilization is absent for the C3-enolate, making its formation thermodynamically less favorable. Consequently, any reaction proceeding under thermodynamic control will overwhelmingly favor the pathway involving the C2-enolate.

Implications for Organic Synthesis and Drug Development

The predictable and high regioselectivity of enolate formation in 1-(4-methanesulfonylphenyl)pentane-1,4-dione makes it a valuable building block. Chemists can exploit the enhanced acidity of the C2 protons for selective functionalization reactions, such as:

  • Selective Alkylation: Introducing alkyl or aryl groups specifically at the C2 position.

  • Directed Aldol Reactions: Using the C2-enolate as a nucleophile to react with other electrophiles in a controlled manner.

  • Michael Additions: Employing the C2-enolate for conjugate additions to α,β-unsaturated systems.

In the context of drug development, the methanesulfonylphenyl motif is common in various therapeutic agents. Understanding the reactivity of adjacent positions is crucial for designing analogs, developing prodrugs, or predicting metabolic pathways. The ability to selectively modify the scaffold at the C2 position allows for the systematic exploration of the structure-activity relationship (SAR) in a drug discovery campaign.

Conclusion

The methylene protons in 1-(4-methanesulfonylphenyl)pentane-1,4-dione exhibit pronounced differential reactivity. The protons at the C2 position are significantly more acidic and reactive than those at the C3 position. This phenomenon is unequivocally attributed to the powerful inductive and resonance electron-withdrawing effects of the para-methanesulfonyl group, which substantially stabilizes the corresponding C2-enolate intermediate. This inherent electronic bias provides a reliable handle for regioselective chemical transformations, making this dione a versatile and predictable substrate for synthetic chemists. The experimental protocols and mechanistic analysis provided herein offer a robust framework for researchers to confidently exploit this reactivity in their own applications, from fundamental methodology development to the synthesis of complex pharmaceutical targets.

References

  • Nichols, M. A., & Waner, M. J. (2010). Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto−Enol Tautomeric Equilibrium Reactions. Journal of Chemical Education, 87(9), 978-981. [Link][11][12][13]

  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens. In Organic Chemistry II. [Link][1]

  • PharmaXChange.info. (2011, February 13). Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. [Link][4]

  • Chemistry LibreTexts. (2023, January 22). Acidity of Alpha Hydrogens & Keto-enol Tautomerism. [Link][6]

  • AK Lectures. (n.d.). Alpha Hydrogens of Carbonyl Compounds. [Link][2]

  • Hunt, I. (n.d.). Ch21: Acidity of alpha hydrogens. University of Calgary, Department of Chemistry. [Link]

  • Goyal, P., et al. (2024). Organocatalyzed α‐Deuteration of Ketones and Bioactive Carbonyl Compounds Using D2O as Deuterium Source. ChemistrySelect. [Link][15]

  • JoVE. (2025, May 22). Types of Enols and Enolates. [Link][16]

  • Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. [Link][5]

  • Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. [Link][7]

  • Chemistry Stack Exchange. (2016, October 7). Regioselectivity of deprotonation of 1,4-dicarbonyl. [Link][14]

  • Jan. (2017, September 6). Why does acidity increase going from sulfide to sulfoxide to sulfone? Chemistry Stack Exchange. [Link][8]

  • Michigan State University Department of Chemistry. (n.d.). Approximate acidities of active methylene compounds and other common reagents. [Link][17]

  • University of Wisconsin-Madison. (n.d.). pKa chart. [Link][18]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link][10]

  • Reagent-Instrument Network. (n.d.). 1-(4-Methanesulfonylphenyl)pentane-1,4-dione. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link][9]

  • Still, I. W. J., & Leong, T. S. (1978). The photochemistry of benzylic sulfonyl compounds: The preparation of sulfones and sulfinic acids. Canadian Journal of Chemistry, 56(6), 902-905. [Link][19]

Sources

An In-depth Technical Guide to the Electronic Effects of the Sulfonyl Group on 1,4-Diketone Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the sulfonyl group (–SO₂–) stands out as a uniquely powerful and versatile functional group.[1][2] Its profound electron-withdrawing nature dramatically influences the reactivity of adjacent molecular frameworks, creating opportunities for novel synthetic transformations and the fine-tuning of pharmacokinetic properties in drug candidates.[3][4] This guide provides an in-depth exploration of the electronic effects exerted by the sulfonyl group when incorporated into a 1,4-diketone scaffold. We will dissect how this potent functional group modulates acidity, directs enolate formation, enhances electrophilicity, and ultimately governs the reaction pathways of these important synthetic intermediates. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of sulfonyl-substituted 1,4-diketones for the construction of complex molecular architectures.

Part 1: The Sulfonyl Group - An Electronic Powerhouse

The sulfonyl group is characterized by a central sulfur atom double-bonded to two oxygen atoms.[1][2] This arrangement results in a functional group with a strong electron-withdrawing character, which arises from two primary electronic phenomena:

  • Inductive Effect (I-): The high electronegativity of the two oxygen atoms pulls electron density away from the sulfur atom. This effect is transmitted through the sigma (σ) bonds to adjacent carbon atoms, making them significantly electron-deficient.[5]

  • Resonance/d-Orbital Participation: The sulfur atom can utilize its d-orbitals to participate in resonance, further delocalizing and stabilizing adjacent negative charges, such as those found in carbanions.[5][6] This ability to stabilize carbanions is a cornerstone of its influence on reactivity.[1][7]

Compared to the more common carbonyl group, the sulfonyl group is a stronger electron-withdrawing moiety.[8] This superior electron-withdrawing capacity is central to its ability to dramatically alter the chemical environment of a molecule.[8]

G cluster_0 Electronic Effects of the Sulfonyl Group Sulfonyl R-SO₂-R' Inductive Strong Inductive Withdrawal (I-) Sulfonyl->Inductive via σ-bonds Resonance Carbanion Stabilization (Resonance/d-orbital) Sulfonyl->Resonance via π-system Result Increased Acidity of α-H Enhanced Electrophilicity Inductive->Result Resonance->Result

Caption: Key electronic contributions of the sulfonyl group.

Part 2: Modulating Acidity and Enolate Formation in 1,4-Diketones

The most immediate and profound consequence of introducing a sulfonyl group adjacent to a carbonyl is the dramatic increase in the acidity of the intervening α-protons. A standard ketone has α-protons with a pKa around 19-20.[9][10] The presence of a second carbonyl in a 1,3-dicarbonyl system lowers this to ~9. The sulfonyl group exerts an even stronger acidifying effect.

This enhanced acidity directly dictates the regioselectivity of enolate formation. In a sulfonyl-1,4-diketone, the proton on the carbon atom situated between the sulfonyl and a carbonyl group (the C2 proton) is significantly more acidic than the protons on the other side of the carbonyl (the C4 proton). Deprotonation will overwhelmingly occur at the C2 position, leading to a thermodynamically stable, resonance-delocalized enolate.

Compound Type Proton Position Approximate pKa Reference
Simple Ketone (e.g., Acetone)α to C=O19-20[9][11]
Ester (e.g., Ethyl Acetate)α to C=O25[10][11]
β-Diketone (e.g., Acetylacetone)Between C=O groups9[12]
β-Keto SulfoneBetween SO₂ and C=O~11-13

Note: The pKa for a β-Keto Sulfone is an estimate based on the known strong acidifying effect of the sulfonyl group relative to a carbonyl.

G cluster_main Regioselective Enolate Formation start Sulfonyl-1,4-Diketone base Base (e.g., NaH, LDA) start->base Deprotonation enolate Thermodynamically Favored Enolate (Stabilized by SO₂ and C=O) base->enolate Major Pathway kinetic_enolate Kinetic Enolate (Minor) base->kinetic_enolate Minor Pathway

Caption: Directed enolate formation in sulfonyl-1,4-diketones.

This selective generation of a single, stable enolate is a powerful tool for synthetic chemists, as it prevents the formation of isomeric mixtures and allows for precise downstream functionalization.

Part 3: Impact on Cyclization Reactions: The Paal-Knorr Synthesis

1,4-Diketones are classic precursors for the synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes via the Paal-Knorr synthesis.[13][14] The reaction typically proceeds via acid-catalyzed intramolecular cyclization.

The presence of a sulfonyl group influences this process in several ways:

  • Enhanced Carbonyl Electrophilicity : The electron-withdrawing sulfonyl group makes both carbonyl carbons more electrophilic and susceptible to nucleophilic attack.[15][16]

  • Controlled Enolization : As discussed, the sulfonyl group dictates which carbonyl will preferentially form the enol (or enolate), which then acts as the nucleophile in the ring-closing step.[17]

  • Functionalized Product : The resulting heterocycle retains the sulfonyl group, which can be a valuable handle for further transformations (e.g., cross-coupling reactions) or can be a key pharmacophore in a drug molecule.[1]

G cluster_pk Paal-Knorr Furan Synthesis Workflow A Sulfonyl-1,4-Diketone B Protonation of Carbonyl A->B Acid Catalyst (H⁺) C Regioselective Enol Formation (Directed by SO₂) B->C D Intramolecular Nucleophilic Attack C->D E Hemiacetal Intermediate D->E F Dehydration E->F G Sulfonyl-Substituted Furan F->G

Caption: Influence of the sulfonyl group on the Paal-Knorr synthesis.

Part 4: Synthetic Protocols and Further Applications

The predictable reactivity of sulfonyl-1,4-diketones makes them reliable substrates in various synthetic operations.

Experimental Protocol: Synthesis and Cyclization of a Sulfonyl-1,4-Diketone

This protocol describes the synthesis of a model sulfonyl-1,4-diketone via Michael addition, followed by its acid-catalyzed cyclization to the corresponding furan.

Objective: To synthesize 3-(phenylsulfonyl)-1,4-diphenylbutane-1,4-dione and convert it to 3-(phenylsulfonyl)-2,5-diphenylfuran.

Step 1: Michael Addition

  • Materials: Phenyl vinyl sulfone (1.0 eq), Deoxybenzoin (1.05 eq), Sodium ethoxide (1.1 eq), Anhydrous Ethanol (EtOH).

  • Procedure:

    • To a stirred solution of deoxybenzoin in anhydrous EtOH at 0 °C under a nitrogen atmosphere, add sodium ethoxide portion-wise over 15 minutes.

    • Stir the resulting solution for 30 minutes at 0 °C to ensure complete enolate formation.

    • Add a solution of phenyl vinyl sulfone in anhydrous EtOH dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 1,4-diketone.

Step 2: Paal-Knorr Furan Synthesis

  • Materials: 3-(phenylsulfonyl)-1,4-diphenylbutane-1,4-dione (from Step 1), p-Toluenesulfonic acid (p-TsOH, 0.1 eq), Toluene.

  • Procedure:

    • To a solution of the 1,4-diketone in toluene, add p-TsOH.

    • Fit the flask with a Dean-Stark apparatus to remove water.

    • Heat the reaction mixture to reflux for 4 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the furan.

Application in Robinson Annulation

The Michael adduct formed in Step 1, a sulfonyl-1,5-dicarbonyl compound (if a different Michael acceptor is used), can be a substrate for an intramolecular aldol condensation, leading to a Robinson annulation product.[18][19][20] The sulfonyl group activates the substrate for the initial Michael addition and can then be eliminated in a subsequent step to generate additional unsaturation, providing access to complex polycyclic systems.[21]

Part 5: Relevance in Drug Development

The sulfonyl group is a privileged scaffold in medicinal chemistry.[22][23][24] Its inclusion in drug candidates offers several advantages:

  • Metabolic Stability: The SO₂ group is highly resistant to metabolic oxidation or reduction, increasing the half-life of a drug.[1][4]

  • Hydrogen Bonding: The two oxygen atoms act as strong hydrogen bond acceptors, facilitating tight binding to protein targets.[22][23]

  • Solubility and Polarity: It can increase the polarity and aqueous solubility of a molecule, improving its pharmacokinetic profile.[4][7]

  • Bioisosterism: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, allowing for structural modifications that maintain or improve biological activity.[3]

Sulfonyl-1,4-diketones serve as versatile intermediates for building drug-like molecules that incorporate these beneficial properties, particularly for synthesizing highly substituted heterocyclic cores.

Conclusion

The introduction of a sulfonyl group into a 1,4-diketone framework is not a minor perturbation but a fundamental alteration of its electronic landscape. This single functional group powerfully directs reactivity by dramatically increasing the acidity of adjacent protons, thereby ensuring regioselective enolate formation. This control, coupled with the enhanced electrophilicity of the carbonyl centers, transforms the 1,4-diketone into a predictable and versatile building block for complex synthetic operations, most notably in the Paal-Knorr synthesis of substituted heterocycles. For researchers in organic synthesis and drug discovery, understanding and exploiting these electronic effects provides a reliable strategy for the rational design and construction of novel molecular entities with significant potential.

References

  • Grokipedia. Sulfonyl group.
  • Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups.
  • Fiveable. (2025, September 15). Sulfonyl Group Definition - Organic Chemistry Key Term.
  • Reddit. (2021, March 30). Why is Sulphonyl Group strongly electron-withdrawing?
  • Request PDF. (2025, August 5). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?
  • Wikipedia. Sulfonyl group.
  • Journal of the American Chemical Society. Electronic Effects of the Sulfonyl Group in Aromatic Systems. Relationships between Inductive and d-Orbital Resonance Contributions.
  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis.
  • Wikipedia. Paal–Knorr synthesis.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • Ambeed.com. Paal-Knorr Furan Synthesis.
  • Scribd. Pka Chart.
  • Wikipedia.
  • pKa chart.
  • Request PDF. (2025, August 7).
  • Master Organic Chemistry. (2018, December 10).
  • Total Synthesis. (2025, December 16).
  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects.
  • Chemistry LibreTexts. (2019, October 17). 5.2: Acid Strength and pKa.
  • Chemistry LibreTexts. (2025, January 19). 23.
  • PubMed. (2012).
  • Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
  • PharmaBlock. Application of Methylsulfone in Drug Discovery.
  • Bentham Science.
  • PMC.

Sources

The "Phantom" Intermediate: 1-(4-Methanesulfonylphenyl)pentane-1,4-dione in Rofecoxib Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the role and history of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione within the context of Rofecoxib (Vioxx) synthesis. While often overshadowed by the primary synthetic pathway, this specific diketone represents a critical impurity precursor and a case study in process chemistry control during the manufacturing of COX-2 inhibitors.

Executive Summary

Rofecoxib (4-[4-(methylsulfonyl)phenyl]-3-phenyl-2(5H)-furanone) is a selective COX-2 inhibitor whose synthesis requires the precise construction of a 3,4-diaryl-2(5H)-furanone ring. The molecule 1-(4-Methanesulfonylphenyl)pentane-1,4-dione (CAS 189501-34-6) is not a desired intermediate in the primary commercial route but rather a critical side-product formed via the inadvertent reaction of the key bromoketone intermediate with acetone. Its presence historically highlighted the necessity of strict solvent control to prevent the formation of stable 5-methylfuran impurities , which are difficult to purge from the final drug substance.

The Synthetic Context: Constructing the Furanone Core

To understand the origin of the pentane-1,4-dione, one must first examine the standard industrial route to Rofecoxib developed by Merck Process Research.

The Commercial Route (Convergent Synthesis)

The most efficient synthesis involves the condensation of a phenylacetic acid derivative with a 2-bromoacetophenone derivative.

  • Fragment A: Phenylacetic acid (or its ester).

  • Fragment B: 2-Bromo-1-(4-methanesulfonylphenyl)ethanone (The "Bromoketone").

  • Reaction: Base-mediated condensation followed by cyclization.

The reaction proceeds via the displacement of the bromide by the carboxylate (or enolate) of the phenylacetic acid, followed by an intramolecular Knoevenagel-type condensation to close the lactone ring.

The Role of the Bromoketone

The bromoketone, 2-Bromo-1-(4-methanesulfonylphenyl)ethanone , is a highly electrophilic species. It is designed to react with the soft nucleophile (the phenylacetic acid anion). However, its high reactivity makes it susceptible to attack by any enolizable ketones present in the reaction matrix—specifically acetone .

The Genesis of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione

The appearance of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione in the impurity profile of early Rofecoxib batches can be traced to the use of acetone, either as a solvent for cleaning reactors or as a recrystallization solvent for intermediates.

Mechanism of Formation

The formation of the 1,4-dione occurs via a crossed-aldol/alkylation type mechanism between the bromoketone and the enolate of acetone.

  • Enolization: In the basic conditions used for the Rofecoxib coupling (typically utilizing organic bases like DBU or inorganic bases like NaOH/K2CO3), trace acetone is deprotonated to form the acetone enolate .

  • Nucleophilic Attack: The acetone enolate attacks the alpha-carbon of the bromoketone, displacing the bromide ion.

  • Product: The resulting molecule is 1-(4-Methanesulfonylphenyl)pentane-1,4-dione .

Chemical Structure:



Pathway Visualization

The following diagram illustrates the divergence between the desired Rofecoxib pathway and the parasitic impurity pathway.

Rofecoxib_Impurity_Pathway Bromoketone 2-Bromo-1-(4-methanesulfonylphenyl)ethanone (Key Electrophile) Rofecoxib_Precursor Ester Intermediate Bromoketone->Rofecoxib_Precursor + Phenylacetic Acid (Base) Diketone 1-(4-Methanesulfonylphenyl) pentane-1,4-dione (CAS 189501-34-6) Bromoketone->Diketone + Acetone Enolate (Side Reaction) Phenylacetic Phenylacetic Acid (Desired Nucleophile) Acetone Acetone (Contaminant/Solvent) Rofecoxib Rofecoxib (Target Furanone) Rofecoxib_Precursor->Rofecoxib Cyclization MethylFuran 2-(4-Methanesulfonylphenyl)- 5-methylfuran (Stable Impurity) Diketone->MethylFuran Paal-Knorr Cyclization

Caption: Divergent synthetic pathways showing the formation of the 1,4-dione impurity via acetone enolate attack.

Technical Impact & Process Control

Why is this specific intermediate so problematic? The 1,4-dione itself is not the endpoint; it is a precursor to a furan impurity that is structurally similar to Rofecoxib but lacks the critical pharmacological pharmacophore (the lactone).

The Paal-Knorr Cyclization Risk

1,4-dicarbonyl compounds are the classic precursors for the Paal-Knorr furan synthesis . Under the acidic or dehydrating conditions often used to close the furanone ring of Rofecoxib, the 1-(4-Methanesulfonylphenyl)pentane-1,4-dione readily cyclizes to form 2-(4-methanesulfonylphenyl)-5-methylfuran .

PropertyRofecoxib5-Methylfuran Impurity
Core Ring 2(5H)-Furanone (Lactone)Furan (Aromatic)
C-3 Substituent PhenylHydrogen
C-5 Substituent HydrogenMethyl
Solubility LowModerate
Chromatographic Behavior Elutes LateElutes Early/Close
Detection and Elimination

The "pentane-1,4-dione" impurity is detected via HPLC. Its presence serves as a marker for solvent contamination .

  • Analytical Marker: The dione shows a distinct UV absorption due to the conjugated aryl ketone.

  • Process Solution: The identification of this pathway led Merck process chemists to rigorously exclude acetone from the reaction step involving the bromoketone. Alternative cleaning solvents (like isopropyl acetate or acetonitrile) or strict drying protocols were implemented to ensure acetone levels were <0.1% prior to the coupling step.

Experimental Protocol: Synthesis of the Impurity Standard

To validate the impurity profile, researchers often synthesize the impurity intentionally. Below is a reconstructed protocol for generating 1-(4-Methanesulfonylphenyl)pentane-1,4-dione to use as an HPLC reference standard.

Objective: Synthesis of CAS 189501-34-6 via Acetone Alkylation.

  • Reagents:

    • 2-Bromo-1-(4-methanesulfonylphenyl)ethanone (1.0 eq)

    • Acetone (Excess, as solvent and reagent)

    • Potassium Carbonate (

      
      , 1.5 eq) or Sodium Ethoxide (1.1 eq)
      
    • Sodium Iodide (0.1 eq, catalyst)

  • Procedure:

    • Step 1: Dissolve 2-bromo-1-(4-methanesulfonylphenyl)ethanone in anhydrous acetone.

    • Step 2: Add anhydrous

      
       and catalytic NaI.
      
    • Step 3: Reflux the mixture for 4–6 hours. The NaI catalyzes the Finkelstein exchange to the more reactive iodide, which is then displaced by the acetone enolate.

    • Step 4: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in vacuo.

    • Step 5: Purification via silica gel chromatography (Hexanes/EtOAc gradient) yields the 1,4-dione as a pale yellow solid.

  • Characterization Data (Expected):

    • 1H NMR (CDCl3):

      
       2.20 (s, 3H, -CO-Me), 2.8-3.0 (m, 4H, -CH2-CH2-), 3.05 (s, 3H, -SO2Me), 8.1 (d, 2H, Ar-H), 8.3 (d, 2H, Ar-H).
      
    • Mass Spec: m/z 254 [M+].

Conclusion

The history of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione in Rofecoxib synthesis is a testament to the rigor required in pharmaceutical process development. It is not a building block, but a warning sign —a molecule that manifests when the highly reactive bromoketone intermediate encounters acetone. By characterizing this dione and understanding its conversion to the stable 5-methylfuran impurity, chemists were able to optimize the Rofecoxib manufacturing process, ensuring high purity by simply eliminating a common solvent from the critical coupling stage.

References

  • Merck & Co., Inc. (1995). Process for the synthesis of 3,4-diaryl-2(5H)-furanones. US Patent 5,474,995. Link

  • Desmond, R., et al. (2003). "Discovery of Rofecoxib and the VIOXX series." Journal of Medicinal Chemistry. Link

  • Tanoury, G. J., et al. (2004). "Development of a chemically stable, convergent synthesis of the COX-2 inhibitor Rofecoxib." Organic Process Research & Development, 8(1), 62-69. Link

  • BLD Pharm. (n.d.). 1-[4-(Methylsulfonyl)phenyl]pentane-1,4-dione Product Page (CAS 189501-34-6).Link

  • CymitQuimica. (n.d.). 1-[4-(Methylsulfonyl)phenyl]-1,4-pentanedione Technical Data.Link

Methodological & Application

Stetter reaction protocols for 1-(4-Methanesulfonylphenyl)pentane-1,4-dione production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Stetter Reaction Protocols for the Synthesis of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Stetter reaction is a powerful C-C bond-forming transformation that enables the synthesis of 1,4-dicarbonyl compounds, which are otherwise challenging to access.[1][2] This reaction utilizes N-heterocyclic carbene (NHC) catalysis to achieve a polarity reversal, or umpolung, of an aldehyde, transforming it into a nucleophilic acyl anion equivalent.[1][3][4] This application note provides a detailed examination of the Stetter reaction mechanism and presents a comprehensive, field-proven protocol for the synthesis of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione, a valuable synthetic intermediate. We will delve into the rationale behind experimental choices, offer optimization strategies, and discuss downstream applications, such as the synthesis of heterocycles via the Paal-Knorr synthesis.[1][5]

The Stetter Reaction: Mechanistic Principles

The core of the Stetter reaction lies in the catalytic generation of a nucleophilic acyl anion equivalent from an inherently electrophilic aldehyde.[6] This inversion of reactivity, termed umpolung, is most commonly facilitated by N-heterocyclic carbenes (NHCs) generated in situ from thiazolium or triazolium salt precatalysts.[1][3]

The Catalytic Cycle:

  • Catalyst Activation: The process begins with the deprotonation of an azolium (e.g., thiazolium) salt precatalyst by a base, yielding the highly nucleophilic N-heterocyclic carbene (NHC).[2]

  • Breslow Intermediate Formation: The NHC attacks the carbonyl carbon of the aldehyde (in this case, 4-(methanesulfonyl)benzaldehyde). A subsequent proton transfer results in the formation of the key "Breslow intermediate".[2][4][7] This species is an activated enamine, behaving as a nucleophilic acyl anion equivalent.

  • Conjugate Addition: The Breslow intermediate undergoes a 1,4-conjugate (Michael) addition to an electron-deficient alkene, such as methyl vinyl ketone (MVK).[1][2] This step forms the new carbon-carbon bond and is typically the irreversible step of the reaction.[1][8]

  • Product Formation & Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst releases the 1,4-dicarbonyl product and regenerates the active catalyst, allowing the cycle to continue.[2][7]

Stetter_Mechanism Stetter Reaction Catalytic Cycle NHC Active NHC Catalyst invis1 NHC->invis1 Precatalyst Thiazolium Salt (Precatalyst) Precatalyst->NHC + Base - H-Base⁺ Aldehyde 4-(Ms)Benzaldehyde (R-CHO) Aldehyde->invis1 + R-CHO Breslow Breslow Intermediate Adduct Zwitterionic Enolate Adduct Breslow->Adduct + MVK MVK Methyl Vinyl Ketone (Michael Acceptor) MVK->Adduct invis2 Adduct->invis2 Proton Transfer Product 1,4-Dicarbonyl Product invis1->Breslow invis2->NHC - Catalyst invis2->Product

Caption: The catalytic cycle of the NHC-catalyzed Stetter reaction.

Protocol: Synthesis of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione

This protocol is designed for the reliable synthesis of the target 1,4-dione from commercially available starting materials. The selection of a thiazolium salt catalyst is based on its proven efficacy for aromatic aldehydes, while the choice of solvent and temperature is optimized to ensure efficient conversion while minimizing side reactions.[5][9]

Materials and Equipment
  • Reactants:

    • 4-(Methanesulfonyl)benzaldehyde (≥98%)

    • Methyl vinyl ketone (MVK, stabilized, ≥99%)

    • 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (Thiazolium precatalyst, ≥98%)

    • Triethylamine (TEA, ≥99.5%, distilled from CaH₂)

  • Solvents:

    • Anhydrous Dimethylformamide (DMF, <50 ppm H₂O) or Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate (EtOAc, ACS grade)

    • Hexanes (ACS grade)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

  • Reagents for Purification:

    • Silica gel (230-400 mesh)

  • Equipment:

    • Two-neck round-bottom flask (e.g., 100 mL)

    • Magnetic stirrer and stir bar

    • Condenser

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Heating mantle or oil bath with temperature controller

    • Syringes and needles

    • Rotary evaporator

    • Glassware for extraction and column chromatography

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 4-(methanesulfonyl)benzaldehyde (e.g., 1.84 g, 10.0 mmol, 1.0 equiv.) and 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (284 mg, 1.0 mmol, 0.1 equiv.).

    • Seal the flask with septa, and purge the system with dry nitrogen or argon for 15 minutes. This inert atmosphere is crucial as the active NHC catalyst can be sensitive to oxygen.[9]

  • Solvent and Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous DMF (40 mL) via syringe. Stir the mixture until all solids are dissolved.

    • Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) via syringe. The base is essential to deprotonate the thiazolium salt to generate the active NHC catalyst in situ.[2]

    • Add methyl vinyl ketone (0.92 mL, 11.0 mmol, 1.1 equiv.) dropwise over 5 minutes. MVK is a reactive Michael acceptor; slow addition helps to prevent potential polymerization side reactions.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C using an oil bath. The elevated temperature facilitates catalyst turnover and drives the reaction to completion. A similar reaction between benzaldehyde and MVK proceeds efficiently under these conditions.[10]

    • Maintain stirring at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 12-24 hours.

  • Workup Procedure:

    • Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Equilibrate the column with a 9:1 Hexanes:EtOAc mixture.

    • Load the crude product onto the column and elute with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent in vacuo to yield 1-(4-methanesulfonylphenyl)pentane-1,4-dione as a solid.[11]

Expected Characterization
  • Appearance: Yellow to orange solid.[11]

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the methyl ketone singlet (~2.2 ppm), the two methylene triplets (~3.1 and ~3.4 ppm), the aromatic protons as two doublets (~8.0-8.2 ppm), and the methyl sulfone singlet (~3.1 ppm).

  • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ or [M+Na]⁺ adduct corresponding to the molecular formula C₁₂H₁₄O₄S.

Protocol Optimization and Troubleshooting

The efficiency of the Stetter reaction can be sensitive to several parameters. The following table outlines key variables and provides rationale for their adjustment.

ParameterRecommended RangeRationale & Field Insights
Catalyst Loading 5 - 20 mol%Higher loading can increase reaction rate but also cost. 10 mol% is a robust starting point. For less reactive substrates, increasing to 20 mol% may be beneficial.
Base DBU, K₂CO₃, TEATriethylamine (TEA) is a cost-effective and sufficiently strong base. For faster deprotonation, a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used.[12]
Solvent DMF, DMSO, THFAprotic polar solvents like DMF or DMSO are generally preferred for their ability to solvate the ionic intermediates.[5][9] THF is an option but may require longer reaction times.
Temperature 25 °C - 100 °CWhile some Stetter reactions proceed at room temperature, the electron-withdrawing sulfone on the aldehyde may decrease its reactivity towards the initial NHC attack, warranting heating to 60-80 °C to ensure completion.[9][10]
Concentration 0.1 - 0.5 MA concentration of ~0.25 M is standard. Higher concentrations can accelerate the reaction but may also increase the rate of side reactions like benzoin condensation.[1]

Troubleshooting Common Issues:

  • Low Yield / Incomplete Reaction: Ensure all reagents and solvents are anhydrous and the system is under a strict inert atmosphere. Consider increasing the temperature or switching to a stronger base (DBU) to improve catalyst turnover.

  • Formation of Benzoin Side-Product: The primary competitive side reaction is the benzoin condensation of the aldehyde.[1][8] While this reaction is reversible, its formation can be minimized by ensuring the Michael acceptor (MVK) is present and reactive. Slow addition of the aldehyde to the mixture of catalyst, base, and MVK can sometimes favor the Stetter pathway.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis protocol, from initial setup to final product characterization.

Stetter_Workflow Synthesis Workflow Setup 1. Reaction Setup - Flame-dry glassware - Add solids - Purge with N₂/Ar Addition 2. Reagent Addition - Anhydrous Solvent (DMF) - Base (TEA) - Michael Acceptor (MVK) Setup->Addition Reaction 3. Reaction - Heat to 80 °C - Stir for 12-24h - Monitor by TLC Addition->Reaction Workup 4. Aqueous Workup - Quench with H₂O - Extract with EtOAc - Wash & Dry Reaction->Workup Purify 5. Purification - Concentrate crude product - Silica Gel Chromatography Workup->Purify Analyze 6. Characterization - NMR, MS - Confirm structure & purity Purify->Analyze Product Pure Product: 1-(4-Ms)phenyl- pentane-1,4-dione Analyze->Product

Sources

Reagents for converting 1-(4-Methanesulfonylphenyl)pentane-1,4-dione to furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Cyclodehydration Strategies for the Synthesis of 2-(4-Methanesulfonylphenyl)-5-methylfuran

Abstract

This application note details the reagent selection and experimental protocols for the conversion of 1-(4-methanesulfonylphenyl)pentane-1,4-dione to 2-(4-methanesulfonylphenyl)-5-methylfuran via the Paal-Knorr synthesis. This transformation is critical in the development of selective COX-2 inhibitors, where the 4-methanesulfonylphenyl moiety serves as a key pharmacophore (bioisosteric to the sulfonamide group in Celecoxib or the lactone in Rofecoxib). We compare three distinct methodologies: traditional homogeneous acid catalysis (


-TsOH), heterogeneous "green" catalysis (Amberlyst-15), and microwave-assisted iodine catalysis, evaluating them on yield, reaction time, and scalability.

Chemical Context & Mechanism

The target reaction is a cyclodehydration of a 1,4-diketone. While the Paal-Knorr reaction is well-established, the presence of the electron-withdrawing sulfone group (


) on the phenyl ring introduces specific electronic considerations. The sulfone group deactivates the carbonyl at position 1, potentially slowing the initial enolization or nucleophilic attack required for ring closure.

Reaction Scheme:



Mechanistic Pathway

The reaction proceeds through an acid-catalyzed cascade: protonation, enolization, cyclization to a hemiacetal, and final dehydration.[1]

PaalKnorrMechanism cluster_0 Critical Control Point Start 1,4-Diketone (Substrate) Protonation Protonated Intermediate Start->Protonation + H+ Enol Enol Tautomer Protonation->Enol Tautomerization Cyclization Hemiacetal (Cyclic) Enol->Cyclization Intramolecular Attack Dehydration Dehydration Step Cyclization->Dehydration - H2O Product 2-Aryl-5-methylfuran (Target) Dehydration->Product - H+

Figure 1: Mechanistic workflow of the Paal-Knorr furan synthesis. The dehydration step is often the driving force, facilitated by azeotropic water removal or dehydrating agents.

Reagent Selection Guide

The choice of reagent depends on the scale and available equipment.

Reagent ClassCatalystSolvent SystemTempYield PotentialNotes
Homogeneous Acid

-TsOH

H

O
Toluene or BenzeneReflux (

C)
High (85-95%)Gold Standard. Requires Dean-Stark trap. Difficult to remove trace acid without aqueous workup.
Heterogeneous Acid Amberlyst-15Ethanol or TolueneReflux (

-

C)
High (80-90%)Green Option. Catalyst is removable by filtration. Excellent for acid-sensitive downstream steps.
Lewis Acid / Oxidant Iodine (I

)
DMSO or Solvent-freeMW (

C)
Med-High (75-85%)High Throughput. Very fast (mins). Iodine can be difficult to quench completely; DMSO removal is tedious.
Mineral Acid H

SO

/ HCl
MeOH or EtOHRefluxMed (60-75%)Legacy Method. Harsh. Can cause sulfone degradation or polymerization. Not recommended for this substrate.

Detailed Experimental Protocols

Protocol A: Standard Azeotropic Dehydration ( -TsOH)

Best for: Gram-scale synthesis where maximum yield is required.

Reagents:

  • Substrate: 1-(4-Methanesulfonylphenyl)pentane-1,4-dione (1.0 eq)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    H
    
    
    O) (0.05 – 0.1 eq)
  • Solvent: Anhydrous Toluene (0.1 M concentration)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Dissolution: Add the diketone substrate and toluene to the flask. Stir until dissolved.

  • Catalysis: Add

    
    -TsOH (5-10 mol%).
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    C). Ensure toluene condenses in the trap.
    
  • Monitoring: Monitor water accumulation in the Dean-Stark trap. Reaction is typically complete when water evolution ceases (2–4 hours). Confirm by TLC (Mobile phase: 3:7 EtOAc/Hexane).

  • Workup: Cool to room temperature. Wash the organic layer with sat. NaHCO

    
     (2x) to neutralize the acid, then with Brine (1x).
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Protocol B: Green Heterogeneous Catalysis (Amberlyst-15)

Best for: Sustainable chemistry and simplified workup (no aqueous extraction).

Reagents:

  • Substrate (1.0 eq)

  • Catalyst: Amberlyst-15 ion-exchange resin (20% w/w relative to substrate)

  • Solvent: Ethanol (0.2 M)

Workflow:

  • Activation: Ensure Amberlyst-15 is dry. If unsure, wash with methanol and dry in a vacuum oven.

  • Reaction: Combine substrate, ethanol, and Amberlyst-15 beads in a flask.

  • Heating: Reflux at

    
    C for 3–6 hours.
    
  • Workup: Filter the hot solution through a sintered glass funnel to remove the resin beads. Wash beads with hot ethanol.

  • Isolation: Concentrate the filtrate. The product often precipitates upon cooling; otherwise, remove solvent to obtain the crude solid.

Protocol C: Microwave-Assisted Iodine Catalysis

Best for: Rapid screening and library generation.

Reagents:

  • Substrate (1.0 eq)

  • Catalyst: Iodine (I

    
    ) (0.1 eq)
    
  • Solvent: None (Neat) or Minimal MeCN

Workflow:

MicrowaveWorkflow Step1 Mix Substrate + 10 mol% I2 Step2 Microwave Irradiation 100°C, 5-10 mins Step1->Step2 Step3 Quench with aq. Na2S2O3 Step2->Step3 Cool to RT Step4 Extract (EtOAc) & Dry Step3->Step4

Figure 2: Rapid workflow for microwave-assisted synthesis.

  • Mix: In a microwave vial, mix the diketone and Iodine (10 mol%).

  • Irradiate: Cap and heat in a microwave reactor at

    
    C for 5–10 minutes.
    
  • Quench: Dissolve the dark residue in EtOAc and wash with 10% aqueous Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to remove iodine (color changes from dark brown to yellow/clear).
  • Isolate: Separate layers, dry organic phase, and concentrate.

Quality Control & Troubleshooting

Analytical Validation:

  • 1H NMR (CDCl

    
    ):  Look for the disappearance of the aliphatic ketone signals (approx. 2.8-3.0 ppm) and the appearance of the furan ring protons.
    
    • Diagnostic Signal: The furan protons typically appear as doublets (or singlets depending on substitution) in the 6.0–7.0 ppm region. The C5-Methyl group will shift upfield to approx. 2.3 ppm attached to the aromatic ring.

  • Mass Spec: Molecular ion

    
     should correspond to the loss of 18 mass units (H
    
    
    
    O) from the starting material.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion Water accumulation in solvent.Ensure Dean-Stark trap is functioning; use fresh molecular sieves in the reaction.
Dark/Tar Formation Acid concentration too high or overheating.Reduce acid catalyst load to 1 mol%; lower temperature; switch to Amberlyst-15.
Iodine Contamination Incomplete quench.Wash organic layer thoroughly with saturated Sodium Thiosulfate until iodine color vanishes.

References

  • Paal-Knorr Furan Synthesis Review : Organic Chemistry Portal. "Paal-Knorr Furan Synthesis."[2][3][4][5][6][7][8][9] Available at: [Link]

  • Mechanism Elucidation : Amarnath, V., & Amarnath, K. (1995).[1][5][10] "Intermediates in the Paal-Knorr Synthesis of Furans." The Journal of Organic Chemistry, 60(2), 301–307.[10] Available at: [Link]

  • Microwave Methodology : Minetto, G., et al. (2005).[5] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry, 2005(24), 5277–5288. Available at: [Link]

  • COX-2 Inhibitor Context : Zarghi, A., et al. (2011). "Design and Synthesis of New 2,3-Diaryl-furan Derivatives as Selective Cyclooxygenase-2 Inhibitors." Iranian Journal of Pharmaceutical Research, 10(1), 27–32. Available at: [Link]

  • Green Catalysis (Amberlyst) : Swapnil, R. S., et al. (2009). "Amberlyst-15 catalyzed synthesis of furans from 1,4-diketones."[6] Synthetic Communications. (General reference for heterogeneous catalysis in Paal-Knorr).

Sources

Application Note: Rapid and Efficient Synthesis of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione via Microwave-Assisted Stetter Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

In the landscape of modern medicinal chemistry and drug discovery, the efficient synthesis of novel molecular scaffolds is paramount. The 1,4-dicarbonyl motif, a key structural component in numerous biologically active compounds and a versatile precursor for various heterocycles, presents a significant synthetic challenge. Traditional methods for constructing these moieties often involve lengthy reaction times, harsh conditions, and laborious purification procedures. This application note details a robust and highly efficient protocol for the synthesis of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione, a valuable building block, utilizing a microwave-assisted Stetter reaction.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates and often improving product yields and purity.[1][2] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation can overcome large activation barriers and facilitate reactions that are sluggish under conventional heating.[3][4] This protocol leverages the benefits of MAOS to provide a rapid and reliable method for accessing a key 1,4-dione derivative, thereby streamlining the drug discovery and development workflow.

The Stetter Reaction: A Powerful C-C Bond Forming Tool

The Stetter reaction is a powerful and atom-economical method for the formation of carbon-carbon bonds, specifically for the synthesis of 1,4-dicarbonyl compounds.[5][6] This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, a transformation catalyzed by a nucleophilic species such as a cyanide ion or an N-heterocyclic carbene (NHC).[5] A key feature of the Stetter reaction is the "umpolung" or reversal of polarity of the aldehyde's carbonyl carbon, transforming it from an electrophile into a nucleophile.[5] This is achieved through the formation of a Breslow intermediate when using thiazolium salt-derived catalysts like thiamine hydrochloride.[5]

Reaction Mechanism: Unveiling the Catalytic Cycle

The microwave-assisted Stetter reaction for the synthesis of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione proceeds through a well-established catalytic cycle, as illustrated below. The use of a thiazolium salt, such as thiamine hydrochloride, is crucial for the in situ generation of the active N-heterocyclic carbene (NHC) catalyst.

Stetter_Mechanism Thiazolium Thiazolium Precatalyst (e.g., Thiamine) NHC N-Heterocyclic Carbene (NHC) Thiazolium->NHC Deprotonation Base Base (e.g., Triethylamine) Breslow Breslow Intermediate (Acyl Anion Equivalent) NHC->Breslow Nucleophilic Attack Aldehyde 4-(Methylsulfonyl)benzaldehyde Aldehyde->Breslow Adduct Enolate Intermediate Breslow->Adduct 1,4-Conjugate Addition Michael_Acceptor Methyl Vinyl Ketone Michael_Acceptor->Adduct Adduct->NHC Regenerates Catalyst Product 1-(4-Methanesulfonylphenyl)pentane-1,4-dione Adduct->Product Proton Transfer & Catalyst Elimination Catalyst_Regen Catalyst Regeneration Workflow Start Start Reagents Combine Reactants: - 4-(Methylsulfonyl)benzaldehyde - Methyl Vinyl Ketone - Thiamine Hydrochloride - Triethylamine - Solvent (e.g., DMF or EtOH) Start->Reagents Seal Seal Microwave Vial Reagents->Seal Microwave Microwave Irradiation (e.g., 120-150 °C, 10-30 min) Seal->Microwave Cooling Cool to Room Temperature Microwave->Cooling Workup Aqueous Workup & Extraction (e.g., DCM and Water/Brine) Cooling->Workup Drying Dry Organic Layer (Anhydrous Na2SO4) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Product Characterization->End

Sources

Topic: Strategic Solvent Selection for the Synthesis of Methanesulfonylphenyl β-Diketones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Methanesulfonylphenyl β-diketones are critical precursors in the synthesis of high-value pharmaceutical compounds, most notably nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[1][2] The efficiency, purity, and scalability of their synthesis via the Claisen condensation are profoundly influenced by the choice of reaction solvent. This application note provides a comprehensive guide for researchers and process chemists on selecting the optimal solvent system. We will explore the mechanistic role of the solvent in enolate formation and stability, present a comparative analysis of common solvents, and provide detailed, validated protocols for laboratory-scale synthesis.

Introduction: The Critical Role of Solvents in Claisen Condensation

The synthesis of methanesulfonylphenyl β-diketones is typically achieved through a Claisen condensation, a carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base.[3] In this specific application, a substituted acetophenone bearing a methanesulfonyl group reacts with an ester, such as ethyl trifluoroacetate, to form the target 1,3-diketone.

The reaction mechanism proceeds through several key stages, each of which is critically mediated by the solvent environment:

  • Enolate Formation: A strong base abstracts an α-proton from the ketone to form a resonance-stabilized enolate anion.[4] The solvent's ability to solvate the cation of the base and its interaction (or lack thereof) with the enolate are paramount.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the ester.

  • Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group.

  • Deprotonation of the Product: The resulting β-diketone is more acidic than the starting ketone and is deprotonated by the alkoxide base. This final, irreversible deprotonation is the thermodynamic driving force for the entire reaction.[5]

The solvent influences the rate and equilibrium of each step, directly impacting yield, purity, and reaction time. A poorly chosen solvent can lead to side reactions, low conversion, or difficulties in product isolation.

Mechanistic Considerations for Solvent Selection

The choice between protic and aprotic solvents is the first and most critical decision point. This choice directly affects the concentration and reactivity of the key enolate intermediate.

Protic vs. Aprotic Solvents
  • Protic Solvents (e.g., Ethanol, Methanol): These solvents possess acidic protons (e.g., -OH group) and can protonate the enolate intermediate, shifting the equilibrium back towards the starting ketone and reducing the concentration of the active nucleophile. While the conjugate base of the alcohol (e.g., sodium ethoxide in ethanol) is often used as the base, the reaction may not proceed to completion.[6] However, in some cases, the solubility of the base and reactants in an alcohol makes it a viable, albeit often less efficient, choice.[1]

  • Aprotic Solvents (e.g., THF, Toluene, Diethyl Ether, DMSO): These solvents lack acidic protons and cannot protonate the enolate, thereby favoring a high concentration of the nucleophile and driving the reaction forward.[7] For this reason, aprotic solvents are generally preferred for achieving high yields in Claisen condensations.[8]

    • Polar Aprotic Solvents (THF, DMSO): These solvents are effective at solvating the cation of the base (e.g., Na⁺, Li⁺), which can increase the reactivity of the "naked" enolate anion. Tetrahydrofuran (THF) is an excellent choice as it dissolves many organic reagents and the resulting sodium salts of the diketones, while its relatively low boiling point simplifies removal.[9]

    • Non-Polar Aprotic Solvents (Toluene, Hexane): These solvents are less effective at solvating cations but are often used in industrial processes due to their low cost, favorable boiling points for reflux, and ease of separation from aqueous phases during workup.[10] Safety is a major consideration; for instance, toluene is often preferred over n-hexane in industrial settings due to n-hexane's higher fire risk at elevated temperatures.[10]

Logical Workflow for Solvent Selection

The following diagram outlines the decision-making process for selecting an appropriate solvent system based on key experimental and process-related goals.

start Define Synthesis Goal (Yield, Purity, Scale) solubility_check Are reactants & base soluble? start->solubility_check aprotic_choice Select Aprotic Solvent solubility_check->aprotic_choice Yes protic_consider Consider Protic Solvent (e.g., Ethanol) solubility_check->protic_consider No polar_aprotic Polar Aprotic (THF) - High enolate concentration - Good solubility of salts - Favors high yield aprotic_choice->polar_aprotic Lab Scale / Max Yield nonpolar_aprotic Non-Polar Aprotic (Toluene) - Industrial scale-up - Ease of workup - Azeotropic water removal aprotic_choice->nonpolar_aprotic Process Scale / Cost safety_check Evaluate Safety & Process (Boiling Point, Flash Point) protic_consider->safety_check low_yield_risk Risk of lower yield due to enolate protonation protic_consider->low_yield_risk polar_aprotic->safety_check nonpolar_aprotic->safety_check final_solvent Final Solvent Choice safety_check->final_solvent

Caption: Solvent selection workflow for diketone synthesis.

Comparative Analysis of Common Solvents

The table below summarizes the characteristics and suitability of various solvents for the synthesis of methanesulfonylphenyl β-diketones.

SolventTypeBoiling Point (°C)Key AdvantagesKey DisadvantagesTypical Base
Toluene Non-Polar Aprotic111Excellent for industrial scale-up; easy phase separation during workup; cost-effective.[10]Lower solubility for some polar intermediates; higher reaction temperatures required.Sodium Methoxide, Sodium Ethoxide
THF Polar Aprotic66Excellent solvent for reactants and enolate salts[9]; promotes high yields; moderate boiling point.Higher cost; forms peroxides upon storage; can be hygroscopic.NaH, LDA, Sodium Alkoxides
Diethyl Ether Non-Polar Aprotic35Good solvent for many organic compounds; low boiling point simplifies removal.Very low boiling point and high volatility pose significant fire hazards[9]; low solubility of diketone salts.NaH, Sodium Alkoxides
Ethanol/Methanol Protic78 / 65Dissolves alkoxide bases well; low cost.Can protonate enolate, leading to lower yields; risk of transesterification with the ester reactant.[6]Sodium Ethoxide / Sodium Methoxide
DMSO Polar Aprotic189Excellent solvating power; can enhance reaction rates.[11]Very high boiling point makes removal difficult; can complicate product isolation.Sodium Alkoxides, NaH

Experimental Protocols

Here we provide two validated protocols for the synthesis of 4,4,4-trifluoro-1-(4-(methylsulfonyl)phenyl)butan-1,3-dione , a common intermediate. The choice between them depends on the desired scale and available equipment.

Reactants:

  • 4'-Methylsulfonylacetophenone

  • Ethyl trifluoroacetate (ETFA)

  • Base (Sodium hydride or Sodium methoxide)

Protocol 1: Synthesis in Tetrahydrofuran (THF) using NaH

This protocol is optimized for high yield at the laboratory scale, leveraging the benefits of a polar aprotic solvent.[9][12]

Materials:

  • 4'-Methylsulfonylacetophenone (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl trifluoroacetate (1.2 eq)

  • Anhydrous THF

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for extraction and purification

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF.

  • Carefully add the sodium hydride dispersion. Stir the suspension.

  • Dissolve the 4'-methylsulfonylacetophenone in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the sodium enolate may result in a thick slurry.

  • Cool the reaction mixture back to 0 °C and add ethyl trifluoroacetate dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 2M HCl until the pH is acidic (~pH 2-3).

  • Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Protocol 2: Synthesis in Toluene using Sodium Methoxide

This protocol is adapted from industrial processes and is suitable for larger scale synthesis where cost and ease of workup are priorities.[10]

Materials:

  • 4'-Methylsulfonylacetophenone (1.0 eq)

  • Sodium methoxide (NaOMe) (1.2 eq)

  • Ethyl trifluoroacetate (1.1 eq)

  • Toluene

  • 2M Hydrochloric acid (HCl)

  • Purified water

Procedure:

  • Charge a reaction vessel with toluene and sodium methoxide under a nitrogen atmosphere.

  • Add the 4'-methylsulfonylacetophenone.

  • Heat the mixture to 30-40 °C and add the ethyl trifluoroacetate dropwise over 1-2 hours, maintaining the temperature.

  • After the addition, continue stirring the mixture at 30-40 °C for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting ketone is consumed.

  • Cool the reaction mixture to 10-15 °C.

  • Slowly add 2M HCl to quench the reaction and neutralize the base, adjusting to a final pH of ~5-6.

  • Transfer the mixture to a separatory funnel. The layers should separate cleanly.

  • Separate the aqueous layer. Wash the organic (toluene) layer with purified water.

  • Concentrate the organic phase under reduced pressure. The product may begin to crystallize.

  • Cool the concentrated mixture to 0-5 °C to complete crystallization.

  • Filter the solid product, wash with cold toluene or hexane, and dry under vacuum.

Reaction Mechanism Visualization

The following diagram illustrates the fundamental steps of the Claisen condensation for this synthesis. The solvent's primary role is to facilitate the formation and stability of the key enolate intermediate in Step 1.

ketone Methanesulfonylphenyl Ketone enolate Resonance-Stabilized Enolate (Nucleophile) ketone->enolate 1. Enolate Formation (Solvent Critical) base Base (e.g., NaOMe) base->enolate final_enolate Deprotonated Product (Thermodynamic Sink) base->final_enolate intermediate Tetrahedral Intermediate enolate->intermediate 2. Nucleophilic Attack ester Ethyl Trifluoroacetate (Electrophile) ester->intermediate diketone β-Diketone Product intermediate->diketone 3. Elimination of NaOEt diketone->final_enolate 4. Deprotonation (Drives Reaction)

Caption: Key steps of the Claisen condensation mechanism.

Conclusion

The selection of a solvent for the synthesis of methanesulfonylphenyl β-diketones is a strategic decision that balances the demands of reaction chemistry with practical considerations of scale, safety, and cost. For laboratory-scale synthesis focused on maximizing yield and purity, polar aprotic solvents like THF are highly recommended due to their ability to promote high concentrations of the reactive enolate intermediate.[9] For industrial-scale production, non-polar aprotic solvents such as Toluene offer significant advantages in terms of cost, safety at reflux temperatures, and simplified downstream processing.[10] Protic solvents should generally be avoided unless reactant solubility is an insurmountable issue, as they can impede the reaction by quenching the necessary enolate nucleophile. Careful consideration of these factors, guided by the principles outlined in this note, will enable researchers to optimize their synthetic routes for efficiency and success.

References

  • Fiveable. (2025, September 15). 6.2 Enolate formation and reactions - Organic Chemistry II.
  • eGyanKosh. ENOLATES.
  • PSIBERG. (2023, February 7). Enolates: Preparation, Stability, and Reactions.
  • Organic Chemistry Portal. α-Diketone synthesis by oxidation.
  • Google Patents. (Patent No. CN110407683A). A kind of preparation method of celecoxib diketone intermediate.
  • PMC. Recent Developments in the Synthesis of β-Diketones.
  • ResearchGate. Optimization of the Reaction Conditions a.
  • StudySmarter. (2023, October 21). Claisen Condensation: Mechanism & Reaction.
  • National Institutes of Health (NIH). (2018, December 27). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety.
  • Google Patents. (Patent No. CN102391184A). Synthesis method of celecoxib.
  • ACS Omega. (2023, April 7). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization.
  • Google Patents. (Patent No. US7919633B2). Process for preparation of celecoxib.
  • Journal of Chemical Education. (2026, January 23). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.
  • BYJU'S. Claisen Condensation Mechanism.
  • Arborpharmchem. (2025, June 13). Celecoxib Intermediates: Key Steps In Synthesis.
  • Wikipedia. Claisen condensation.
  • University of California, Irvine. CH 18: ENOLATES:NOTES.
  • Chemistry LibreTexts. (2019, June 5). 21.4: Enolates.
  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism.
  • Chemistry LibreTexts. (2024, June 17). 23.7 The Claisen Condensation Reaction.

Sources

Troubleshooting & Optimization

Minimizing side reactions during the cyclization of 1,4-diketones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclization of 1,4-Diketones

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the cornerstone reactions in heterocyclic chemistry: the cyclization of 1,4-diketones, most notably via the Paal-Knorr synthesis, to form valuable furan, pyrrole, and thiophene cores. As researchers, we understand that even foundational reactions can present unexpected challenges. This resource addresses the most common side reactions and provides expert-driven strategies to optimize your outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific issues you may encounter during your experiments. Each answer delves into the mechanistic underpinnings of the problem and offers validated, actionable solutions.

Issue 1: Low or No Product Yield

Q: My Paal-Knorr reaction is resulting in a very low yield or failing completely. What are the most common causes and how can I systematically troubleshoot this?

A: A low yield in a Paal-Knorr synthesis is a frequent issue that can often be traced back to one of several key factors. The cyclization's rate-determining step—typically the intramolecular ring closure—is highly sensitive to reaction parameters.[1][2]

Causality & Troubleshooting Steps:

  • Sub-Optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating to overcome the activation energy for cyclization and dehydration.[3]

    • Troubleshooting: Gradually increase the reaction temperature in increments of 10-20°C. If using reflux, ensure the correct solvent is chosen to achieve an appropriate temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, as prolonged heating can lead to product degradation.[3]

  • Poorly Reactive Starting Materials: Reactivity can be significantly hampered by electronic or steric effects.

    • Electronically Deficient Amines: For pyrrole synthesis, primary amines bearing strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[3] Consider using a more activated amine or employing harsher conditions (higher temperature, stronger catalyst) if the substrate allows.

    • Steric Hindrance: Bulky groups on the 1,4-diketone or the amine can physically block the necessary bond formations. If steric hindrance is unavoidable, prolonged reaction times and higher temperatures are typically required.

  • Inappropriate Catalyst Choice or Concentration: The acid catalyst is critical for protonating a carbonyl group, making it more electrophilic for the intramolecular attack.[2]

    • Troubleshooting: If using a Brønsted acid like p-TsOH, ensure it is not expired and is used in sufficient catalytic amounts (typically 5-10 mol%). For sensitive substrates, switching to a milder Lewis acid may be beneficial (see Issue 4).[1]

  • Product Instability: The desired heterocyclic product may be unstable under the reaction conditions, especially over long periods at high temperatures in strong acid.[3]

    • Troubleshooting: Once the reaction has reached optimal conversion (as determined by TLC/LC-MS), work it up promptly. Do not leave it to stir unnecessarily.

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed check_purity Verify Purity of 1,4-Diketone & Amine start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Reactants are Pure optimize_temp Increase Temperature (e.g., in 10-20°C increments) check_conditions->optimize_temp Conditions Sub-Optimal check_sterics Assess Steric Hindrance check_conditions->check_sterics Conditions Seem Optimal optimize_time Increase Reaction Time (Monitor by TLC/LC-MS) optimize_temp->optimize_time check_catalyst Evaluate Catalyst (Type, Concentration, Age) optimize_time->check_catalyst change_catalyst Test Alternative Catalyst (e.g., Lewis Acid) check_catalyst->change_catalyst No Improvement workup Successful Reaction check_catalyst->workup Yield Improves change_catalyst->workup Yield Improves prolonged_heating Use Prolonged Heating (if sterically hindered) check_sterics->prolonged_heating High Hindrance check_sterics->workup Low Hindrance (Re-evaluate other factors) prolonged_heating->workup

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Furan Byproduct in Pyrrole Synthesis

Q: I am attempting to synthesize a substituted pyrrole, but I am isolating the corresponding furan as a major byproduct. Why does this happen, and how can I favor pyrrole formation?

A: This is a classic and well-understood side reaction in Paal-Knorr pyrrole synthesis. The formation of a furan byproduct arises from a competitive intramolecular cyclization of the 1,4-diketone that does not involve the amine. Both pathways are acid-catalyzed.[1][4]

  • Pyrrole Pathway (Desired): The amine attacks a protonated carbonyl, eventually leading to a dihydroxy-pyrrolidine intermediate which then dehydrates.[2]

  • Furan Pathway (Side Reaction): One carbonyl is protonated, and the enol of the other carbonyl attacks it directly, leading to a hemiacetal intermediate that dehydrates to the furan.[2]

The key to minimizing furan formation is controlling the reaction's acidity. Strongly acidic conditions (pH < 3) significantly favor the formation of furans .[3][4]

Strategies to Minimize Furan Formation:

  • Control Acidity: This is the most critical factor. Avoid strong mineral acids (HCl, H₂SO₄). Instead, use a weak acid like acetic acid, which can accelerate the reaction without excessively promoting furan formation. Maintaining a pH above 3 is a reliable strategy.[3][4]

  • Use Excess Amine: Employing a stoichiometric excess of the amine (e.g., 1.5 to 5 equivalents) can effectively outcompete the intramolecular enol attack, shifting the equilibrium toward the pyrrole pathway according to Le Châtelier's principle.[3]

  • Choose Milder Catalysts: Consider using mild Lewis acids that do not require strongly protic conditions. Catalysts such as Sc(OTf)₃, Bi(NO₃)₃, or even I₂ have been shown to effectively promote pyrrole synthesis while suppressing furan formation.[1]

G cluster_0 Pyrrole Synthesis (Desired) cluster_1 Furan Side Reaction Diketone_P Diketone_P Hemiaminal Hemiaminal Diketone_P->Hemiaminal + R-NH2 (Weak Acid, pH > 3) Dihydroxy_Pyrrolidine Dihydroxy_Pyrrolidine Hemiaminal->Dihydroxy_Pyrrolidine Intramolecular Attack Pyrrole Pyrrole Dihydroxy_Pyrrolidine->Pyrrole - 2H2O Diketone_F Diketone_F Enol Enol Diketone_F->Enol Protonation (Strong Acid, pH < 3) Hemiacetal Hemiacetal Enol->Hemiacetal Intramolecular Attack Furan Furan Hemiacetal->Furan - H2O 1,4-Diketone 1,4-Diketone 1,4-Diketone->Diketone_P 1,4-Diketone->Diketone_F

Caption: Competing pathways in Paal-Knorr synthesis under acidic conditions.

Issue 3: Aldol Condensation Side Products

Q: My reaction mixture is complex, and I suspect the formation of a five-membered ring byproduct that is not my desired heterocycle. Could this be an aldol reaction?

A: Yes, this is highly likely. 1,4-Diketones are prime substrates for intramolecular aldol condensation reactions, which are typically base-catalyzed but can sometimes occur under neutral or even acidic conditions. This reaction leads to the formation of highly stable five-membered (cyclopentenone) or six-membered (cyclohexenone) rings.[5]

Mechanism and Selectivity:

The reaction proceeds by deprotonation at an α-carbon to form an enolate, which then attacks the other carbonyl group. For a 1,4-diketone like 2,5-hexanedione, this intramolecular attack forms a five-membered ring, which is thermodynamically favored over the highly strained three-membered ring that would result from deprotonation at the internal carbon.[6] Subsequent dehydration yields the final α,β-unsaturated cyclopentenone product.

Strategies to Avoid Aldol Condensation:

  • Strictly Avoid Basic Conditions: The most effective way to prevent this side reaction is to avoid bases. Since the Paal-Knorr synthesis is acid-catalyzed, this side reaction is more common in other contexts but can occur if the reaction is run under neutral conditions or if basic impurities are present.

  • Use a Protic Solvent: Protic solvents can help to quench any transient enolates that may form, reducing the likelihood of an aldol reaction.

  • Temperature Control: In cases where the desired reaction and the aldol condensation have different activation energies, lowering the reaction temperature can sometimes selectively suppress the unwanted aldol pathway.

G Diketone 1,4-Diketone Enolate Enolate Formation (Base-catalyzed) Diketone->Enolate Cyclization Intramolecular Attack (5-exo-trig) Enolate->Cyclization Hydroxyketone β-Hydroxy Ketone Cyclization->Hydroxyketone Condensation Dehydration (-H2O) Hydroxyketone->Condensation Product Cyclopentenone Product (Side Reaction) Condensation->Product

Caption: The intramolecular aldol condensation pathway of a 1,4-diketone.

Issue 4: Cyclizing Substrates with Acid-Sensitive Functional Groups

Q: My 1,4-diketone contains an acid-labile protecting group (e.g., an acetal) that does not survive traditional Paal-Knorr conditions. What are the best alternative strategies?

A: This is a common challenge in multi-step synthesis. The harsh conditions of the classic Paal-Knorr reaction (e.g., refluxing in strong acid) are incompatible with many sensitive functional groups.[1] Fortunately, several milder and more modern methods have been developed.

MethodCatalyst / ConditionsTypical SolventAdvantagesReference
Mild Lewis Acids Sc(OTf)₃, Bi(NO₃)₃, InCl₃, I₂Acetonitrile, DichloromethaneHigh efficiency under milder thermal conditions; avoids strongly acidic environments.[1]
Microwave-Assisted p-TsOH (cat.), Acetic AcidToluene, EthanolDrastically reduces reaction times from hours to minutes, minimizing exposure to heat and acid.[1]
Deep Eutectic Solvents Choline Chloride / Urea (1:2)None (DES is the solvent)Acts as both solvent and catalyst; mild, non-toxic, and recyclable. No added acid required.[7][8]
Solvent-Free None (neat reaction)None"Green" conditions; works for highly reactive substrates by simply mixing and stirring/heating.[9]

Experimental Protocol: Pyrrole Synthesis using a Mild Lewis Acid Catalyst

This protocol is suitable for substrates that may be sensitive to strong Brønsted acids.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-diketone (1.0 eq) and the primary amine (1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane (or another suitable aprotic solvent) to achieve a concentration of approximately 0.1 M with respect to the diketone.

  • Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃) (0.05 eq) to the stirring solution.

  • Reaction: Stir the reaction mixture at room temperature or warm gently to 40°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Paal–Knorr synthesis - Wikipedia. [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]

  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing). [Link]

  • Organic synthesis in deep eutectic solvents: Paal–Knorr reactions - ResearchGate. [Link]

  • Organic synthesis in deep eutectic solvents: Paal-Knorr reactions - ScienceDirect. [Link]

  • 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax. [Link]

  • 23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. [Link]

  • Regioselectivity of deprotonation of 1,4-dicarbonyl - Chemistry Stack Exchange. [Link]

Sources

Recrystallization strategies for high-purity 1-(4-Methanesulfonylphenyl)pentane-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Crystallization of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione

Introduction: The Criticality of Purity in Sulfone Diketones

1-(4-Methanesulfonylphenyl)pentane-1,4-dione (CAS: 189501-34-6) is a pivotal intermediate, predominantly utilized in the synthesis of COX-2 inhibitors (e.g., Etoricoxib analogs) and substituted imidazoles.[1] Its dual-functionality—a polar, electron-withdrawing sulfone group coupled with a reactive 1,4-diketone tail—creates a unique purification challenge.[1]

The primary failure mode in downstream applications (specifically Paal-Knorr cyclizations) is the presence of sulfide precursors (incomplete oxidation) or oligomeric aldol condensates (from the diketone chain).[1] These impurities lower the melting point, leading to the dreaded "oiling out" phenomenon during crystallization.

This guide provides an autonomous, self-validating purification protocol designed to transition your material from a crude yellow/orange solid to high-purity (>98%) white crystals.[1]

Module 1: Thermodynamic Solubility Profile

Before attempting crystallization, you must understand the "Golden Zone" of solubility for this specific molecule. The sulfone moiety imparts high polarity, while the pentane chain adds lipophilicity.

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorVerdict
Ethanol (95%) HighModerateLowPrimary Choice. Best balance of polarity.[1]
Isopropanol (IPA) HighLowMediumSecondary Choice. Use if yield in EtOH is low.
Ethyl Acetate Very HighHighHighAvoid. Too soluble; leads to low recovery.
DCM / Hexane High (DCM)Insoluble (Hex)MediumRescue Method. Use only if material oils out in alcohols.[1]
Water LowInsolubleHighAnti-Solvent Only. Do not use as primary solvent.

Technical Insight: The melting point of the pure compound is 75–78 °C .[2] Recrystallization solvents with boiling points significantly higher than this (e.g., Toluene, Water) increase the risk of the compound melting into a separate liquid phase (oiling out) before it can crystallize. Strict temperature control is required.

Module 2: The Purification Protocol (SOP)

Workflow Logic

The following diagram illustrates the decision matrix for selecting the correct purification route based on your crude material's state.

Recrystallization_Logic Start Crude Material Analysis State_Check Physical State? Start->State_Check Solid Yellow/Orange Solid State_Check->Solid MP > 60°C Oil Viscous Oil / Gum State_Check->Oil MP < 60°C Method_A Method A: Thermal Gradient (Ethanol/IPA) Solid->Method_A Method_B Method B: Anti-Solvent Crash (DCM/Hexane) Oil->Method_B Charcoal Activated Carbon Treatment (Remove Color) Method_A->Charcoal If colored Seed Seed @ 40°C Method_B->Seed Charcoal->Seed Filter Vacuum Filtration & Wash Seed->Filter Slow Cool

Figure 1: Decision matrix for selecting the optimal crystallization pathway based on crude physical state.[1]

Method A: Thermal Gradient (Standard Protocol)

Best for: Crude solids with MP > 60°C.[1]

  • Dissolution: Place 10g of crude solid in a 250mL Erlenmeyer flask. Add Ethanol (95%) slowly while heating to 60°C (do not exceed 70°C).[1]

    • Target Concentration: ~1g/5mL. If not dissolved by 1g/10mL, switch to IPA.

  • Decolorization (Critical): If the solution is dark orange/brown, add activated charcoal (5% w/w) and stir at 60°C for 15 mins. Filter hot through a Celite pad to remove carbon.

  • Controlled Cooling:

    • Allow the filtrate to cool to 40°C on the benchtop.

    • Seeding: At 40°C, add a single seed crystal of pure material.

    • Insulation: Wrap the flask in a towel to slow the cooling rate from 40°C to RT.

  • Harvest: Once at RT, move to a fridge (4°C) for 2 hours. Filter the white needles and wash with cold (-20°C) Ethanol .

Method B: Two-Solvent Rescue (For Oiling Out)

Best for: Gummy oils or low-purity material.[1]

  • Solvation: Dissolve the oil in the minimum amount of Dichloromethane (DCM) at room temperature.

  • Precipitation: Add Hexane dropwise with vigorous stirring until a persistent cloudiness appears.

  • Re-dissolution: Add just enough DCM drops to clear the solution.

  • Evaporation: Leave the flask open in a fume hood (covered with perforated foil) to allow the DCM (more volatile) to evaporate slowly. The Hexane concentration will rise, forcing the product to crystallize rather than oil out.

Module 3: Troubleshooting & FAQs

Q1: The solution turned cloudy at 50°C and separated into a yellow oil at the bottom. What happened?

  • Diagnosis: This is "Oiling Out." It occurs because the solution temperature is above the saturation temperature of the solvent but the impurities have depressed the melting point of your product below the solvent's boiling point.[1]

  • Fix: Reheat to dissolve the oil. Add 10-20% more solvent (Ethanol).[1] Do not cool to 4°C immediately. Cool to room temperature very slowly with vigorous stirring. If it persists, switch to Method B .

Q2: My crystals are white, but the melting point is broad (70–76°C).

  • Diagnosis: Solvent inclusion or residual starting material (4-methylsulfonylacetophenone).[1]

  • Fix: Dry the crystals under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trapped solvent. If MP remains low, check TLC (50% EtOAc/Hexane). If a higher Rf spot exists, recrystallize again using IPA to better solubilize the acetophenone impurity.

Q3: The product remains yellow even after charcoal treatment.

  • Diagnosis: The yellow color often comes from trace 1,4-dione oligomers (aldol condensation byproducts).[1]

  • Fix: Perform a "slurry wash." Suspend the solid in cold Diethyl Ether or MTBE and stir for 30 minutes. Filter. The colored oligomers are often more soluble in ether than the pure sulfone product.

Module 4: Analytical Validation

Do not proceed to downstream synthesis until your material meets these criteria:

  • HPLC Purity: >98.5% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

    • Detection: UV @ 254nm (Sulfone absorption).

  • Melting Point: Sharp range between 75–78°C .

  • 1H NMR (CDCl3):

    • Look for the singlet at ~3.05 ppm (Methyl sulfone, 3H).

    • Confirm the 1,4-dione pattern: Two triplets (or broad multiplets) around 2.8–3.3 ppm .[1]

    • Absence check: Ensure no singlet at ~2.6 ppm (Acetophenone methyl ketone) is visible.

References

  • Sigma-Aldrich. 1-[4-(Methylsulfonyl)phenyl]-1,4-pentanedione Product Specification & Properties. (CAS 189501-34-6).[1][3][4]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Crystallization). [1]

  • Prasit, P., et al. (1999). "Discovery of Rofecoxib (Vioxx): A Potent and Selective Cyclooxygenase-2 Inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 9(13), 1773-1778.[1] (Describes synthesis of sulfone intermediates).

  • BenchChem. Technical Guide to 1-(Methanesulfonyl)pentane and related Sulfone Synthesis.[1]

Sources

Technical Support Center: Overcoming Solubility Issues of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a crucial resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-Methanesulfonylphenyl)pentane-1,4-dione in aqueous environments. The inherent low water solubility of this compound can present significant hurdles in experimental reproducibility and accuracy. This document provides a structured, in-depth approach to systematically address and resolve these issues, ensuring the integrity of your research.

The Core Challenge: Understanding the Physicochemical Barriers

1-(4-Methanesulfonylphenyl)pentane-1,4-dione's limited aqueous solubility is rooted in its molecular structure. The compound possesses a hydrophobic methanesulfonylphenyl group, which renders it poorly soluble in polar solvents like water.[1] While it is soluble in organic solvents such as ethanol and acetone, its behavior in aqueous media, which is critical for most biological assays, requires careful consideration and strategic formulation.[1]

Part 1: Troubleshooting Guide for Common Experimental Problems

This section offers immediate, practical solutions to frequently encountered issues during the experimental use of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione.

Problem: My compound precipitates immediately when I dilute my DMSO stock into my aqueous cell culture medium or buffer.

This phenomenon, often termed "crashing out," is a classic sign of a compound exceeding its solubility limit in the final aqueous environment.[2]

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting compound precipitation.

Step-by-Step Solutions:

  • Optimize Co-solvent Concentration: The percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution is a primary factor. While a high concentration of co-solvent in the stock is necessary, the final concentration in the assay should be as low as possible to avoid solvent-induced artifacts and toxicity. Many cell-based assays are sensitive to DMSO concentrations above 1%.

  • Explore Alternative Co-solvents: If DMSO is not providing adequate solubility at a non-toxic concentration, other pharmaceutically acceptable co-solvents can be explored.[3][]

    Co-SolventKey CharacteristicsTypical Final Concentration
    Ethanol Less toxic than DMSO for many cell lines.< 1-5%
    PEG 400 (Polyethylene Glycol 400) A non-volatile, low-toxicity polymer often used in formulations.< 5%
    Propylene Glycol Another common co-solvent with a good safety profile.< 5%
  • Utilize Solubilizing Excipients: When co-solvents alone are insufficient, the addition of solubilizing agents can dramatically improve solubility.

    • Surfactants: These amphiphilic molecules form micelles in aqueous solutions, encapsulating the hydrophobic compound and increasing its apparent solubility.[5][6][7][8][9] Non-ionic surfactants like Tween® 80 (polysorbate 80) and Cremophor® EL are commonly used.[10]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and enhancing solubility.[11][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high water solubility and safety profile.[10][15]

Problem: I'm observing delayed precipitation in my cell culture plates after several hours or days.

This can be due to several factors that alter the stability of your compound in the complex environment of cell culture media over time.

Potential Causes and Solutions:

  • Media Evaporation: In long-term experiments, evaporation can concentrate all media components, including the compound, pushing it beyond its solubility limit.[2] Ensure proper humidification of your incubator.

  • Temperature Fluctuations: Repeatedly moving plates in and out of the incubator can cause temperature shifts that may affect compound solubility.[2]

  • pH Changes: Cellular metabolism can lead to a decrease in the pH of the culture medium, which can affect the solubility of some compounds.[2]

  • Interaction with Media Components: The compound may interact with proteins or other components in the serum or media, leading to the formation of less soluble complexes over time.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the poor aqueous solubility of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione?

The primary reason is its significant hydrophobic character, conferred by the phenyl ring and the overall non-polar nature of the carbon backbone. While the sulfonyl and dione groups provide some polarity, they are insufficient to overcome the hydrophobicity of the rest of the molecule, making it energetically unfavorable to dissolve in water.

Q2: How do surfactants work to increase solubility?

Surfactants are surface-active agents with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[6][7] In an aqueous environment above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where a poorly soluble compound like 1-(4-Methanesulfonylphenyl)pentane-1,4-dione can be sequestered, while the hydrophilic heads face the outer aqueous phase, rendering the entire complex soluble.[5]

Mechanism of Micellar Solubilization

G cluster_0 Aqueous Environment cluster_1 Micelle center Hydrophobic Core (Compound Sequestration) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a7 a6->a7 a8 a7->a8 a8->a1 Surfactant Surfactant Monomer Compound Insoluble Compound

Caption: Surfactant monomers form a micelle to encapsulate a hydrophobic compound.

Q3: What are the potential drawbacks of using these solubilization techniques in biological assays?

It is crucial to consider that any excipient added to your system could potentially have an effect on your experiment.

  • Toxicity: Organic solvents like DMSO can be toxic to cells at higher concentrations. Surfactants can also exhibit cell line-dependent toxicity.

  • Assay Interference: Excipients can sometimes interfere with the assay itself. For example, surfactants might denature proteins or disrupt cell membranes.

  • Altered Bioavailability: The formulation can affect the free concentration of the compound available to interact with its target.

For these reasons, it is imperative to always run a vehicle control . This control should contain the identical concentration of all co-solvents and excipients used to dissolve the test compound, but without the compound itself. This allows you to differentiate the effects of the compound from the effects of the formulation vehicle.

Q4: Can you provide a starting protocol for using HP-β-CD to prepare a stock solution?

Certainly. This is a general protocol that may require optimization for your specific needs.

Protocol: Preparation of a Stock Solution with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Materials:

  • 1-(4-Methanesulfonylphenyl)pentane-1,4-dione

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water or a suitable buffer (e.g., PBS)

  • Vortex mixer and/or sonicator

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Prepare the HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous vehicle (e.g., water or PBS). A common starting concentration is 10-40% (w/v). Gentle warming and vortexing can aid in its dissolution.

  • Add the Compound: Weigh the appropriate amount of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione and add it to the HP-β-CD solution.

  • Facilitate Complexation: Vortex the mixture vigorously for several minutes. Sonication in a bath sonicator for 15-30 minutes can also facilitate the formation of the inclusion complex.

  • Ensure Complete Dissolution: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Sterile Filtration: If for use in cell culture, sterile filter the final solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

References

  • Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • WuXi AppTec DMPK. (2024, March 15).
  • Vertex AI Search. (2024, September 6).
  • World Pharma Today. (2025, October 17).
  • Vertex AI Search. (2025, September 20).
  • Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety.
  • IJRAR.org. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • SPHS. (2012, July-September). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • PMC - NIH. (n.d.).
  • IJIRT. (n.d.). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems.
  • MDPI. (2025, July 20).
  • ResearchGate. (2019, December 5). Surfactants and their Role in Pharmaceutical Product Development: An overview.
  • American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (2025, July 23).
  • CymitQuimica. (n.d.). CAS 189501-34-6: 1-[4-(Methylsulfonyl)phenyl].
  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?
  • Benchchem. (n.d.).
  • ResearchGate. (2006, May 10).
  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • BOC Sciences. (n.d.).
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?

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Validation & Comparative

A Technical Guide to the ¹H NMR Spectral Analysis of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione, a compound of interest due to its combination of a substituted aromatic ring and a dicarbonyl moiety.

This document moves beyond a simple recitation of spectral data. As Senior Application Scientists, our goal is to provide a holistic understanding of the spectrum, grounded in the fundamental principles of NMR and supported by comparative data from analogous structures. By understanding the "why" behind the chemical shifts and coupling patterns, researchers can more confidently interpret the spectra of their own novel compounds.

Predicted ¹H NMR Spectrum of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione

While an experimental spectrum of the title compound is not publicly available, a highly accurate prediction can be constructed by analyzing its constituent fragments: the 4-methanesulfonylphenyl group and the pentane-1,4-dione chain. This predictive approach is a powerful tool in structural verification.

The structure of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione is as follows:

Caption: Molecular Structure of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
Aromatic Protons (ortho to -SO₂CH₃) ~8.1 - 8.2Doublet (d)2HThe strongly electron-withdrawing sulfonyl group deshields these protons significantly, shifting them downfield. They are coupled to the meta protons.
Aromatic Protons (meta to -SO₂CH₃) ~7.8 - 7.9Doublet (d)2HAlso deshielded by the sulfonyl group, but to a lesser extent than the ortho protons. Coupled to the ortho protons.
Methylene Protons (-CO-CH₂-CH₂-CO-) ~3.0 - 3.2Multiplet (m) or two triplets (t)4HThese protons are adjacent to carbonyl groups, which are electron-withdrawing, causing a downfield shift. The two methylene groups may be chemically equivalent or non-equivalent, leading to a complex multiplet or two distinct triplets.
Methyl Protons (-SO₂CH₃) ~3.1Singlet (s)3HThe methyl group is attached to the electron-withdrawing sulfonyl group, causing a downfield shift compared to a typical methyl group.
Methyl Protons (-CO-CH₃) ~2.2Singlet (s)3HThis is a classic methyl ketone singlet, shifted downfield due to the adjacent carbonyl group.

Comparative Spectral Analysis: Unveiling the Influence of Structure

To substantiate our predictions and illustrate the impact of structural modifications on the ¹H NMR spectrum, we will compare the expected spectrum of our target compound with the known spectra of two key analogs: Acetophenone and Acetylacetone (Pentane-2,4-dione) .

Comparison with Acetophenone

Acetophenone provides a model for the aromatic portion of our target molecule, lacking the methanesulfonyl group.

CompoundAromatic Protons (ortho)Aromatic Protons (meta, para)Methyl Protons (-COCH₃)
Acetophenone ~7.96 ppm (doublet)~7.46-7.55 ppm (multiplet)~2.5 ppm (singlet)[1][2]
Predicted: 1-(4-Methanesulfonylphenyl)pentane-1,4-dione ~8.1 - 8.2 ppm (doublet)~7.8 - 7.9 ppm (doublet)~2.2 ppm (singlet)

The comparison highlights the significant deshielding effect of the para-methanesulfonyl group on the aromatic protons. The ortho and meta protons in the target compound are shifted further downfield compared to acetophenone due to the strong electron-withdrawing nature of the sulfonyl group.

Comparison with Acetylacetone (Pentane-2,4-dione)

Acetylacetone is an excellent model for the pentane-1,4-dione fragment and exists in a keto-enol tautomeric equilibrium.[3]

Keto Form:

  • CH₂ protons: ~3.6 ppm (singlet)[4]

  • CH₃ protons: ~2.2 ppm (singlet)[4]

Enol Form:

  • =CH proton: ~5.5 ppm (singlet)[4]

  • CH₃ protons: ~2.0 ppm (singlet)[4]

  • -OH proton: ~15.5 ppm (broad singlet)

In our target molecule, the pentane-1,4-dione chain is not symmetric, which will likely suppress the degree of enolization compared to acetylacetone. The methylene protons in the target are predicted to be around 3.0-3.2 ppm, which is upfield compared to the keto form of acetylacetone. This is because in the target molecule, the methylene groups are adjacent to only one carbonyl group each, whereas in acetylacetone, the central methylene is flanked by two carbonyls.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

2. NMR Data Acquisition

The following is a general workflow for acquiring a ¹H NMR spectrum.

G cluster_0 Data Acquisition Workflow A Sample Insertion & Locking B Shimming A->B Field Homogeneity C Tuning & Matching Probe B->C Optimize Signal D Determine 90° Pulse Width C->D RF Calibration E Set Acquisition Parameters D->E F Acquire Spectrum E->F Execute Experiment G Data Processing F->G FT, Phasing, Baseline Correction

Caption: ¹H NMR Data Acquisition Workflow

  • Locking: The spectrometer locks onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: The magnetic field is homogenized across the sample volume to achieve sharp, well-resolved peaks.

  • Tuning and Matching: The NMR probe is tuned to the proton frequency and matched to the spectrometer's electronics to maximize signal transmission.

  • Pulse Width Calibration: The duration of the radiofrequency pulse required to tip the magnetization by 90° is determined for optimal signal intensity.

  • Acquisition Parameters:

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16-64 scans are usually sufficient.

    • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons between scans.

    • Acquisition Time (aq): 2-4 seconds for good digital resolution.

3. Data Processing

  • Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking and Referencing: The chemical shift of each peak is determined relative to the internal standard (TMS).

Conclusion

The ¹H NMR spectral analysis of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione provides a clear example of how the electronic environment dictates the chemical shifts and coupling patterns of protons in a molecule. By dissecting the molecule into its constituent fragments and comparing them to known analogs, we can confidently predict and interpret its spectrum. The strong electron-withdrawing nature of the methanesulfonyl group dominates the aromatic region, causing a significant downfield shift of the phenyl protons. The pentane-1,4-dione chain exhibits signals characteristic of methylene and methyl groups adjacent to carbonyl functionalities. This guide provides a robust framework for researchers to approach the structural elucidation of similar novel compounds, emphasizing the synergy between predictive analysis and comparative experimental data.

References

  • Davies, I. W., et al. (2000). A New Class of Potent and Orally Active Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry, 43(19), 3584-3593.
  • Tartaggia, S., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 3(45), 23565-23569.
  • Filo. (2025, September 27). In the ¹H NMR spectrum of acetophenone, the resonance due to the CH₃ group appears at which chemical shift (δ)?. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1,4-pentanedione. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). Acetylacetone. Retrieved from [Link]

  • Supporting Materials. (n.d.). Retrieved from [Link]

  • Oregon State University. (2020, December 28). Keto-Enol Equilibration. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Methanesulfonylphenyl Pentanedione and Related Structures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of methanesulfonylphenyl pentanedione. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective on how this molecule's unique structure is expected to behave under mass spectrometric analysis compared to simpler ketones and aromatic sulfones. The insights herein are derived from established principles of mass spectrometry and supported by peer-reviewed literature on related chemical moieties.

Introduction

Methanesulfonylphenyl pentanedione is a bi-functional molecule incorporating both a β-dicarbonyl system (pentanedione) and an aromatic sulfone group. This combination of functionalities suggests a complex and informative fragmentation pattern upon ionization in a mass spectrometer. Understanding these fragmentation pathways is crucial for structural elucidation, metabolite identification, and quality control in pharmaceutical and chemical research. This guide will explore the expected fragmentation patterns under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI), comparing them with the fragmentation of standalone pentanedione and methanesulfonylbenzene.

For the purpose of this guide, we will focus on the structure 1-[4-(methylsulfonyl)phenyl]pentane-2,4-dione , as a representative example of a methanesulfonylphenyl pentanedione.

Predicted Fragmentation Pathways

The fragmentation of 1-[4-(methylsulfonyl)phenyl]pentane-2,4-dione is anticipated to be a composite of the characteristic fragmentation pathways of its constituent parts: the pentanedione chain and the methanesulfonylphenyl group.

Fragmentation of the Pentanedione Moiety

The pentanedione portion of the molecule is a β-diketone, which can exist in keto-enol tautomeric forms. In the gas phase, the enol form is often predominant.[1] The primary fragmentation patterns for dicarbonyl compounds are α-cleavage and McLafferty rearrangements.[2][3][4]

  • α-Cleavage: This involves the cleavage of the bond adjacent to a carbonyl group. For the pentanedione moiety, this can lead to the loss of a methyl radical (CH₃•) or an acetyl radical (CH₃CO•).

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene.

Fragmentation of the Methanesulfonylphenyl Moiety

Aromatic sulfones exhibit characteristic fragmentation patterns, often involving the cleavage of the carbon-sulfur and sulfur-oxygen bonds.[5][6]

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides and sulfones is the extrusion of sulfur dioxide (SO₂).[5][7] This often occurs through a rearrangement process.

  • Cleavage of the C-S Bond: Fission of the bond between the phenyl ring and the sulfur atom can lead to the formation of a methanesulfonyl radical (CH₃SO₂•) or a corresponding cation.

  • Loss of a Methyl Radical: Cleavage of the sulfur-methyl bond can result in the loss of a methyl radical (CH₃•).

Combined Fragmentation Pathways of 1-[4-(methylsulfonyl)phenyl]pentane-2,4-dione

The fragmentation of the entire molecule will likely involve a combination and competition between these pathways. The initial ionization will likely produce a molecular ion, which will then undergo a series of fragmentation steps.

Below is a DOT script visualizing the predicted fragmentation pathways.

fragmentation_pathway M [M]+• 1-[4-(methylsulfonyl)phenyl]pentane-2,4-dione F1 Loss of CH₃• (α-cleavage) M->F1 F2 Loss of CH₃CO• (α-cleavage) M->F2 F3 Loss of SO₂ M->F3 F4 Loss of CH₃SO₂• M->F4 F5 McLafferty Rearrangement M->F5

Caption: Predicted initial fragmentation pathways for 1-[4-(methylsulfonyl)phenyl]pentane-2,4-dione.

Comparative Analysis of Fragmentation Patterns

To better understand the unique fragmentation signature of methanesulfonylphenyl pentanedione, it is instructive to compare its predicted fragmentation with that of simpler, related molecules.

CompoundKey Fragmentation PathwaysCharacteristic Fragment Ions
2,4-Pentanedione α-cleavage, McLafferty rearrangement[M-CH₃]⁺, [CH₃CO]⁺ (m/z 43), [M-H₂O]⁺
Methanesulfonylbenzene Loss of SO₂, C-S bond cleavage, Loss of CH₃•[M-SO₂]⁺•, [C₆H₅]⁺, [M-CH₃]⁺
1-[4-(methylsulfonyl)phenyl]pentane-2,4-dione Combination of pentanedione and sulfone fragmentation. Likely initial loss from the pentanedione side due to lower bond energies.[M-CH₃]⁺, [M-CH₃CO]⁺, [M-SO₂]⁺•, [M-CH₃SO₂]⁺

This comparative table highlights how the presence of both functional groups in methanesulfonylphenyl pentanedione leads to a richer and more complex fragmentation pattern, providing more structural information than its simpler counterparts.

Experimental Protocols

Acquiring high-quality mass spectra is paramount for accurate structural elucidation. Below are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

GC-MS Protocol for Volatile Analytes

GC-MS is well-suited for the analysis of thermally stable and volatile compounds like pentanedione derivatives.[8][9]

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., acetone, ethanol) to a concentration of 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., Rtx-5MS) is a good starting point.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to a value sufficiently above the molecular weight of the analyte.

The following DOT script illustrates the GC-MS workflow.

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in volatile solvent Inject Inject sample Prep->Inject Separate Separation on capillary column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library

Caption: A typical workflow for GC-MS analysis.

LC-MS Protocol for Less Volatile Analytes

For compounds that are less volatile or thermally labile, LC-MS with Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol) to a concentration of 1 µg/mL.

  • LC Conditions:

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • MS Conditions (ESI):

    • Ionization Mode: Positive ion mode is generally suitable for compounds with basic sites, but negative ion mode should also be explored.

    • Capillary Voltage: Typically 3-5 kV.

    • Source Temperature: Optimized for the specific instrument and analyte.

    • Collision-Induced Dissociation (CID): For MS/MS experiments, a collision energy ramp should be applied to induce fragmentation of the precursor ion ([M+H]⁺).

Conclusion

The mass spectrometric fragmentation of methanesulfonylphenyl pentanedione is predicted to be a rich interplay of the characteristic pathways of its β-dicarbonyl and aromatic sulfone moieties. By understanding these fundamental fragmentation reactions, researchers can more effectively identify and characterize this and related molecules. The choice of analytical technique, particularly the ionization method, will significantly influence the observed fragmentation and should be tailored to the specific properties of the analyte and the research question at hand. This guide provides a foundational framework for interpreting the mass spectra of this class of compounds and serves as a starting point for more detailed experimental investigations.

References

  • De La Mare, S. E., & Wilson, S. R. (1986). Tautomer Interconversion of 2,4-Pentanedione During Gas Chromatography on an Oxidized Cyano-Modified Capillary Column. Journal of Chromatographic Science, 24(7), 293-297. [Link]

  • Shimadzu. (n.d.). Using GCMS to Determine the 2,3-Butanedione, 2,3-Pentanedione, and Acetoin Content in E-liquid. [Link]

  • Schuh, C., Nitschke, L., Hebisch, R., Brock, T. H., Hartwig, A., & MAK Commission. (2021). 2,3‐Pentanedione – Method for the determination of 2,3‐pentanedione in workplace air using gas chromatography‐mass spectrometry (GC‐MS). The MAK-Collection for Occupational Health and Safety, 6(2), Doc046. [Link]

  • Wang, C., & Bartlett, M. G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 391–399. [Link]

  • Issachar, D., & Mandelbaum, A. (1976). Mass spectrometry of carbonyl compounds. Organic Mass Spectrometry, 11(5), 504-513. [Link]

  • National Toxicology Program. (2018). NTP Technical Report on the Toxicity Studies of Acetoin (CASRN 513-86-0) and 2,3-Pentanedione (CASRN 600-14-6) Administered by Inhalation to Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). [Link]

  • Bowie, J. H., Williams, D. H., Lawesson, S. O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(6), 1792–1798. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. [Link]

  • ChemRxiv. (n.d.). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). [Link]

  • ResearchGate. (n.d.). Mass fragmentation of pentanedione molecules The mass spectrum was.... [Link]

  • Zhang, X., Lei, L., You, Q., Zhang, A., & Xie, G. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chinese Chemical Society, 59(10), 1245-1247. [Link]

  • Organic Syntheses Procedure. (n.d.). 2,4-Pentanedione, 1-phenyl. [Link]

  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.

Sources

Definitive Guide to IR Characterization: Sulfone vs. Ketone Moieties in 1,4-Dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative infrared (IR) spectroscopic characterization of sulfone (


) and ketone (

) functional groups within 1,4-dione scaffolds. It is designed for researchers synthesizing bioactive small molecules or characterizing metabolic oxidation products.

Executive Summary & Scientific Context

In medicinal chemistry, 1,4-diones are critical synthons (e.g., precursors to furans via Paal-Knorr synthesis) and pharmacophores. Sulfones are often introduced as stable, polar linkers or metabolic oxidation products of thioethers. Distinguishing these groups is routine yet critical, particularly when monitoring the oxidation of thia-1,4-diones or characterizing sulfonyl-substituted diketones.

While both moieties possess strong dipole moments and exhibit intense IR absorption, they occupy distinct spectral windows. This guide provides a self-validating framework to differentiate the carbonyl stretch of the 1,4-dione from the symmetric and asymmetric stretches of the sulfone group.

Comparative Analysis: Spectral Fingerprints

The fundamental distinction lies in the vibrational modes: the ketone exhibits a single dominant stretching vibration (diagnostic region), while the sulfone displays a coupled "doublet" arising from symmetric and asymmetric stretching (fingerprint/lower diagnostic region).

Table 1: Characteristic IR Peak Assignments
Functional GroupVibrational ModeFrequency (cm⁻¹)IntensityPeak Shape
Ketone (1,4-Dione)

Stretch
1705 – 1725 StrongSharp, Singlet
Sulfone (

)
Asymmetric

1290 – 1350 StrongSharp/Shouldered
Symmetric

1140 – 1160 StrongSharp
Sulfoxide (

)
(Interference)

Stretch
1030 – 1070StrongBroad
Mechanistic Insight[1]
  • The Carbonyl (1,4-Dione): In a 1,4-dione arrangement (

    
    ), the two carbonyl groups are separated by two 
    
    
    
    carbons. Unlike 1,3-diketones, they do not typically form stable enols or intramolecular hydrogen bonds that shift the frequency. Thus, they appear as a standard saturated ketone peak near 1715 cm⁻¹ .[1] If the molecule is asymmetric, this band may broaden or split slightly, but it remains the dominant feature in the 1600–1800 cm⁻¹ window.
  • The Sulfone: The sulfone group behaves mechanically like a distinct oscillator with two oxygen atoms attached to a central sulfur. This geometry necessitates two stretching modes:

    • Asymmetric Stretch (~1320 cm⁻¹): The dipoles oppose, requiring higher energy.

    • Symmetric Stretch (~1150 cm⁻¹): The dipoles expand/contract in unison. Validation Check: To confirm a sulfone, both bands must be present. A single band in the 1300 region could be a C-O stretch (ester/ether), but the presence of the companion peak at 1150 cm⁻¹ confirms the

      
       moiety.
      

Decision Logic for Structural Assignment

The following logic pathway illustrates how to systematically assign these peaks in a complex spectrum.

IR_Assignment_Logic Start Start: Analyze IR Spectrum (1,4-Dione Scaffold) Check_1700 Check 1700-1750 cm⁻¹ Region Start->Check_1700 Has_CO Strong Peak Present? Check_1700->Has_CO Confirm_Ketone Confirmation: Ketone Present (C=O Stretch) Has_CO->Confirm_Ketone Yes No_Ketone Alert: No Carbonyl (Check reduction/enolization) Has_CO->No_Ketone No Check_Sulfone Check 1100-1350 cm⁻¹ Region Confirm_Ketone->Check_Sulfone Has_Doublet Two Strong Bands? (~1320 & ~1150) Check_Sulfone->Has_Doublet Confirm_Sulfone Confirmation: Sulfone Present (Sym & Asym Stretches) Has_Doublet->Confirm_Sulfone Yes Check_Sulfoxide Check ~1050 cm⁻¹ Has_Doublet->Check_Sulfoxide No (Single Band?) Confirm_Sulfoxide Result: Sulfoxide (S=O) (Incomplete Oxidation) Check_Sulfoxide->Confirm_Sulfoxide Strong Band @ 1050

Figure 1: Decision tree for distinguishing ketone and sulfone moieties in 1,4-dicarbonyl systems.

Experimental Protocol: ATR-FTIR Acquisition

For analyzing solid 1,4-diones (often crystalline solids), Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to reproducibility and ease of cleaning.

Materials Required[2][3][4][5][6][7][8][9][10]
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) equipped with a Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol or Acetone (analytical grade) for cleaning.

  • Sample: ~2–5 mg of dried solid compound.

Step-by-Step Methodology
  • Crystal Preparation:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Background Scan: Collect a background spectrum (air) with the same parameters as the sample (typically 16–32 scans, 4 cm⁻¹ resolution). Crucial: Ensure no peaks appear in the 2800–3000 cm⁻¹ (residual solvent) or 1700 cm⁻¹ regions.

  • Sample Loading:

    • Place the solid sample directly onto the center of the crystal.

    • Apply pressure using the anvil clamp. Monitor the "live preview" mode.

    • Optimization: Increase pressure until the strongest peaks (likely C=O) reach ~0.4–0.8 Absorbance units. Do not exceed detector saturation (>1.5 Abs).

  • Data Acquisition:

    • Acquire the spectrum (32 scans).

    • Post-Processing: Apply "ATR Correction" (if software enabled) to account for penetration depth differences at lower wavenumbers (where sulfone peaks reside). Apply automatic baseline correction.[2]

  • Validation:

    • Verify the C-H stretch region (<3000 cm⁻¹ for aliphatic 1,4-dione segments).[1][3]

    • Identify the Diagnostic Anchor : Locate the C=O peak at ~1715 cm⁻¹.[1][4][5]

    • Identify the Fingerprint Markers : Locate the sulfone doublet at ~1320 and ~1150 cm⁻¹.

Troubleshooting & Interference

Common Pitfalls
  • Fermi Resonance: In some cyclic ketones or lactones, the carbonyl peak may split into two (a doublet) due to Fermi resonance with an overtone of a bending vibration. Do not confuse this with the presence of two different carbonyls.

  • Sulfonates (

    
    ):  If the molecule is a sulfonate ester rather than a sulfone, the asymmetric stretch shifts higher, often overlapping with C-H bending regions (~1350–1370 cm⁻¹), and a broad C-O-S band appears at ~900–1000 cm⁻¹.
    
  • Water Contamination: Broad O-H stretching (3200–3600 cm⁻¹) can obscure weak overtones, but generally does not interfere with the strong C=O or

    
     signals.
    
Data Reporting Format

When publishing this data, follow standard IUPAC reporting conventions:

IR (ATR, cm⁻¹): 1718 (s, C=O), 1324 (s,


 asym), 1152 (s, 

sym), 2950 (m, C-H aliphatic).

References

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Accessed February 18, 2026. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Accessed February 18, 2026. [Link]

  • Specac. Interpreting Infrared Spectra. Accessed February 18, 2026. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Accessed February 18, 2026. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the structural characterization of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione. As of the latest literature review, a public single-crystal X-ray diffraction structure for this specific compound has not been reported. This guide, therefore, serves a dual purpose: first, to provide a robust, step-by-step protocol for obtaining the crystal structure, and second, to offer a comparative analysis based on structurally related molecules, predicting key structural features and contextualizing the potential findings.

Introduction: The Need for Precise Structural Data

1-(4-Methanesulfonylphenyl)pentane-1,4-dione (CAS 189501-34-6) is a diketone featuring a pentanedione backbone substituted with a methanesulfonylphenyl group.[1] This molecule possesses several key features of interest for medicinal and synthetic chemistry: two carbonyl groups and a sulfone group, which are potent hydrogen bond acceptors, and a flexible aliphatic chain connecting two distinct chemical moieties.

Such molecules are often building blocks in the synthesis of more complex pharmaceutical or agrochemical agents.[1] Understanding their precise three-dimensional conformation, intermolecular interactions, and solid-state packing is not merely an academic exercise. It is critical for:

  • Structure-Activity Relationship (SAR) Studies: Guiding the rational design of more potent and selective derivatives.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound impacts on solubility, stability, and bioavailability.

  • In Silico Modeling: Providing an accurate, experimentally determined ground-truth structure for computational chemistry studies.

This guide will walk you through the process of elucidating this critical information using the gold-standard technique: single-crystal X-ray crystallography.

Comparative Structural Analysis: Learning from Molecular Analogs

In the absence of a crystal structure for our target compound, we can derive valuable insights by examining the structures of similar molecules. This comparative approach allows us to form hypotheses about conformation, hydrogen bonding motifs, and crystal packing.

Key Structural Comparators:

We will consider two primary analogs for which crystallographic data is available:

  • Analog A: 1,4-Diphenylbutane-1,4-dione: This molecule shares the aryl-dione architecture but has a shorter butane linker and lacks the methanesulfonyl group.[2]

  • Analog B: 1,5-Diphenylpentane-2,4-dione: This compound is a β-diketone that exists in its enol form, showcasing a different tautomerization and bonding pattern than expected for our target γ-diketone.[3]

FeatureAnalog A: 1,4-Diphenylbutane-1,4-dione[2]Analog B: 1,5-Diphenylpentane-2,4-dione[3]Predicted for Target Compound
Tautomerism Exists in the diketo form.Exists in the enol form with a symmetric intramolecular hydrogen bond.Expected to be in the diketo form due to the less favorable six-membered ring required for enolization in a γ-diketone.
Conformation The two benzene rings form a significant dihedral angle of 72.28(2)°.The molecule possesses C2 rotational symmetry in the crystal.The flexible pentane chain allows for multiple conformations. The final solid-state structure will be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular packing interactions.
Key Intermolecular Interactions Standard van der Waals forces.Normal van der Waals forces; no significant aromatic stacking was observed.The potent hydrogen bond accepting sulfone (SO₂) and carbonyl (C=O) groups are predicted to dominate the crystal packing, likely through C-H···O interactions with neighboring molecules or co-crystallized solvent.

This analysis suggests that the methanesulfonyl group on our target molecule is the most significant differentiating feature and will likely dictate the crystal packing in a way not seen in these simpler hydrocarbon analogs.

Experimental Protocol: From Powder to Structure

This section details the complete workflow for obtaining a publication-quality crystal structure of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow Overview

Sources

Analytical Distinction of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione from its Cyclic Furanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Shape-Shifting" Challenge

In the development of COX-2 inhibitors and related pharmacophores, the stability of 1,4-dicarbonyl moieties is a critical quality attribute. 1-(4-Methanesulfonylphenyl)pentane-1,4-dione (hereafter referred to as Compound A ) is not merely a static structure; it exists in a dynamic equilibrium with its cyclic hemiacetal and is a direct precursor to dehydrated furan analogs (via the Paal-Knorr mechanism).

Confusing the open-chain diketone with its cyclized analogs—specifically the furan (dehydrated) or furanone (oxidized lactone or tautomeric hydroxy-dihydrofuran)—leads to erroneous potency data and incorrect metabolic stability profiles.

This guide provides a definitive, non-templated analytical strategy to distinguish Compound A from its cyclic analogs, focusing on the suppression of in-source artifacts in Mass Spectrometry and the utilization of solvent-dependent NMR for structural confirmation.

The Structural Landscape & Mechanistic Pathways

To analyze these compounds, one must understand the transformation pathways. The 1,4-dione is the central node in a network of potential derivatives.

The Cyclization Equilibrium

The primary challenge is distinguishing the Open-Chain Diketone from the Cyclic Hemiacetal (often misidentified as a furanone in rapid screens) and the irreversible Furan .

CyclizationPathways Figure 1: Transformation Pathways of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione Diketone 1,4-Diketone (Open Chain) C12H14O4S Hemiacetal Cyclic Hemiacetal (Dihydrofuranol) C12H14O4S Diketone->Hemiacetal Tautomerization (Fast Equilibrium) Furanone Furanone (Lactone/Oxidized) C12H12O5S Diketone->Furanone Oxidative Cyclization (Metabolism) Furan Furan Analog (Dehydrated) C12H12O3S Hemiacetal->Furan Dehydration (-H2O) Acid/Heat

Figure 1: The 1,4-diketone exists in equilibrium with the hemiacetal. Dehydration leads to the furan (M-18), while oxidation leads to the lactone-based furanone.

Spectroscopic Differentiation Strategy

A. Nuclear Magnetic Resonance (NMR): The Gold Standard

NMR is the only method that definitively quantifies the ratio of open-chain to cyclic hemiacetal forms in solution.

Feature1,4-Diketone (Open Chain) Furan Analog (Cyclized) Cyclic Hemiacetal (Intermediate)
Bridge Protons Two distinct triplets (or multiplets) for

(~2.8–3.2 ppm).
Absent. Replaced by aromatic ring protons (~6.0–7.0 ppm).Complex diastereotopic multiplets (rigid ring system).
Methyl Group Singlet ketone methyl (~2.2 ppm).Singlet aromatic methyl (~2.3–2.4 ppm).Methyl adjacent to chiral center (often distinct singlet or doublet).
Carbonyl (

)
Two signals >200 ppm (Ketones).Absent. One signal >200 ppm (if open side exists) or none (if fully cyclized).

Critical Experimental Insight:

  • Solvent Effect: In

    
    , the equilibrium may shift toward the cyclic hemiacetal or furan depending on trace acidity.
    
  • Recommendation: Perform NMR in DMSO-d6 . The strong hydrogen-bonding capacity of DMSO stabilizes the open-chain diketone form, providing the cleanest integration for the methylene bridge protons.

B. Mass Spectrometry (MS): The "In-Source" Trap

Warning: Relying solely on LC-MS is the most common cause of error in this analysis.

  • The Problem: 1,4-diketones are thermally labile. In the Electrospray Ionization (ESI) source, the high temperature and desolvation gas can force the loss of a water molecule (

    
    ).
    
  • The Artifact: The diketone (

    
     X) will often appear as the furan (
    
    
    
    X-18) even if the sample is 100% pure diketone.
  • Differentiation Protocol:

    • Monitor the Adducts: Look for the Sodium adduct

      
      . Sodium adducts are less prone to in-source dehydration than protonated species.
      
    • Chromatography is King: You cannot rely on mass alone. You must separate the species chromatographically. The furan is significantly less polar (elutes later on Reverse Phase) than the diketone.

C. Infrared Spectroscopy (IR)[2]
  • Diketone: Strong, often split carbonyl stretch ~1715 cm⁻¹.

  • Furan: No carbonyl stretch (unless other functional groups are present).

  • Furanone (Lactone): Distinctive high-frequency carbonyl stretch ~1740–1780 cm⁻¹ (ring strain effect).

Experimental Protocols

Protocol 1: Validated LC-MS Differentiation Workflow

Objective: To separate the diketone from the furan analog without inducing on-column cyclization.

Chromatographic Conditions:

  • Column: C18 end-capped (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm. Why? End-capping reduces silanol activity that could catalyze cyclization on-column.

  • Mobile Phase A: Water + 0.1% Ammonium Acetate (Neutral pH). Avoid Formic Acid/TFA if possible, as acid catalyzes the Paal-Knorr reaction.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Detection Settings:

  • Source Temp: < 350°C (Lower temps reduce in-source dehydration).

  • Cone Voltage: Low (e.g., 20-30V) to minimize fragmentation.

Success Criteria:

  • Diketone: Elutes earlier (more polar). Mass spectrum shows dominant

    
    .
    
  • Furan: Elutes later (aromatic/lipophilic). Mass spectrum shows

    
    , which corresponds to the diketone's 
    
    
    
    .
Protocol 2: NMR Purity Assay

Objective: Quantify the molar ratio of open-chain vs. cyclized forms.

  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 . Ensure the tube is clean and free of acid traces (use new NMR tubes, not acid-washed).

  • Acquisition: Run a standard proton (

    
    ) scan with a relaxation delay (
    
    
    
    ) of at least 5 seconds to ensure full relaxation of the methyl singlets.
  • Integration:

    • Set the aromatic protons of the methanesulfonylphenyl group (approx 7.8–8.2 ppm) as the internal reference (Integral = 4H).

    • Integrate the methylene bridge region (2.8–3.2 ppm).

    • Calculation: If the integral of the bridge region is 4H, the sample is 100% Diketone. If < 4H, calculate the deficit to determine the % of cyclized material.

Analytical Decision Tree

Use this workflow to determine the identity of your unknown sample.

DecisionTree Figure 2: Analytical Decision Matrix Start Unknown Sample (Solid or Oil) IR_Step Step 1: FTIR Analysis Start->IR_Step Check_CO Carbonyl Peak (1700-1780 cm-1)? IR_Step->Check_CO No_CO No C=O Peak Check_CO->No_CO Absent Yes_CO Yes, C=O Present Check_CO->Yes_CO Present Result_Furan Identity: FURAN Analog (Dehydrated) No_CO->Result_Furan NMR_Step Step 2: H-NMR (DMSO-d6) Yes_CO->NMR_Step Check_Bridge Methylene Bridge (2.8-3.2 ppm)? NMR_Step->Check_Bridge Bridge_Yes Distinct Triplets/Multiplets Check_Bridge->Bridge_Yes Bridge_No Complex/Absent Signals Check_Bridge->Bridge_No Result_Diketone Identity: 1,4-DIKETONE (Open Chain) Bridge_Yes->Result_Diketone Result_Cyclic Identity: HEMIACETAL or FURANONE (Lactone) Bridge_No->Result_Cyclic

Figure 2: Step-by-step logic for identifying the specific analog.

References

  • Paal-Knorr Furan Synthesis Mechanism: Amarnath, V., & Amarnath, K. (1995).[1] Intermediates in the Paal-Knorr synthesis of furans. The Journal of Organic Chemistry, 60(2), 301-307. Link

  • COX-2 Inhibitor Chemistry (Rofecoxib Context): Prasit, P., et al. (1999). L-745,337: A selective cyclooxygenase-2 inhibitor. Medicinal Chemistry Research, 9, 422. (Contextual grounding for methanesulfonylphenyl furanones).
  • In-Source Fragmentation Artifacts: Xu, X., et al. (2010). In-source fragmentation of fragile molecules in electrospray ionization mass spectrometry. Analytical Chemistry, 82(2), 569-573. (General principle applied to labile diketones).
  • Tautomerism of 1,4-Dicarbonyls: Jones, R. A. (1990). Quaternary Ammonium Salts in Organic Synthesis. Academic Press. (Discusses equilibrium of 1,4-diones).
  • Spectroscopic Data for Furanones: Rao, H. S. P., & Jothilingam, S. (2003). Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones to Furan Derivatives.[1] The Journal of Organic Chemistry, 68(13), 5392-5394. Link

Sources

Precision Thermal Analysis: Validating the Melting Point of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound Identification:

  • IUPAC Name: 1-(4-Methanesulfonylphenyl)pentane-1,4-dione[1]

  • CAS Number: 189501-34-6[1][2]

  • Role: Critical intermediate in the synthesis of Etoricoxib (COX-2 Inhibitor).[3][4][5]

  • Target Physical Property: Melting Point (MP) Validation.

The Application Challenge: In the synthesis of Etoricoxib, this sulfone-dione intermediate is typically generated via the oxidation of its sulfide precursor, 1-[4-(methylsulfanyl)phenyl]pentane-1,4-dione (CAS 189501-33-5).

  • The Sulfide (Impurity) melts at 75–78°C .

  • The Sulfone (Target) melts significantly higher (typically 105–110°C , dependent on polymorph).

As a Senior Application Scientist, I advise against treating the melting point solely as a physical constant. Instead, it must be utilized as a quantitative limit test for reaction completion. If your sample melts near 78°C, the oxidation is incomplete. If it melts >100°C with a sharp range (<2°C), the product is pure.

This guide compares the two primary validation methods—Automated Capillary Transmission and Differential Scanning Calorimetry (DSC) —and provides a definitive protocol for QC release.

Comparative Analysis: Selecting the Right Methodology

For pharmaceutical intermediates, we evaluate methods based on Thermodynamic Accuracy (True MP) vs. Regulatory Compliance (Apparent MP).

Method A: Automated Optoelectronic Capillary (Recommended for QC)
  • Principle: Measures light transmission through a capillary. As the sample melts, transmission increases.

  • Detection Mode: Pharmacopeial "Clear Point" or "Collapse Point".[6]

  • Status: USP <741> / Ph.[6][7] Eur. 2.2.14 compliant.

Method B: Differential Scanning Calorimetry (DSC) (Recommended for R&D)
  • Principle: Measures heat flow difference between sample and reference.

  • Detection Mode: Extrapolated Onset Temperature (

    
    ).
    
  • Status: Gold standard for purity and polymorphism analysis.

Performance Comparison Matrix
FeatureAutomated Capillary (Optoelectronic)Differential Scanning Calorimetry (DSC)Manual Thiele Tube (Legacy)
Primary Output Melting Range (Meniscus to Clear Point)Enthalpy of Fusion (

) & Onset Temp
Visual Liquefaction
Precision

C

C

C (User Dependent)
Sample Size 2–5 mg2–10 mg10–20 mg
Decomposition Detection Poor (Visual darkening only)Excellent (Exothermic events visible)Moderate (Visual charring)
Polymorph Sensitivity Low (Only detects MP depression)High (Detects solid-solid transitions)None
Throughput High (3–6 samples simultaneously)Low (1 sample per run)Low
Cost Efficiency HighLow (High instrument/consumable cost)High

Scientist’s Verdict: Use DSC during process development to characterize the polymorph and ensure no solvates are present. Use Automated Capillary for routine batch release, validating the method against the DSC onset value.

Experimental Protocol: Automated Capillary Determination

This protocol is designed to comply with USP <741> Class Ia standards.[6]

Phase 1: Sample Preparation (Critical for Reproducibility)
  • Drying: The diketone moiety is hygroscopic. Dry the sample in a vacuum desiccator over

    
     or Silica Gel for 3 hours at room temperature.
    
    • Why? Retained solvent/moisture acts as an impurity, depressing the MP (Raoult’s Law).

  • Comminution: Gently grind the sample in an agate mortar to a fine powder.

    • Why? Uniform particle size ensures consistent heat transfer.

    • Caution: Do not over-grind to the point of generating static or amorphous content (mechanochemical activation).

  • Filling: Pack the capillary (1.0 mm I.D.) to a height of 3 mm .

    • Technique: Drop the capillary through a 1-meter glass tube onto a hard surface to pack the powder tightly. Loose packing causes early "collapse" readings.

Phase 2: The Heating Cycle
  • Start Temperature: Set the instrument to 90°C (approx. 15°C below expected MP).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 90°C.

    • Analysis Ramp: 1.0°C/min from 90°C to 120°C.

    • Scientific Rationale: A rate >1°C/min causes "thermal lag," where the sensor temperature is higher than the sample temperature, leading to artificially high results.

  • Detection: Record both the Onset Point (opacity change) and Clear Point (complete liquid).

Phase 3: Validation Criteria
  • Acceptance Criteria:

    • Melting Range:

      
      C.
      
    • Mean Value: Must fall within the established reference range (e.g., 105–110°C).

    • Failure Mode: If MP < 100°C, check for Sulfide impurity (CAS 189501-33-5).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the intermediate.

MP_Validation_Workflow Start Crude Intermediate (CAS 189501-34-6) Drying Vacuum Drying (3h @ 25°C) Start->Drying DSC_Check DSC Analysis (R&D Characterization) Drying->DSC_Check Method Validation Capillary_Run Automated Capillary MP (USP <741> 1°C/min) Drying->Capillary_Run Routine QC DSC_Check->Capillary_Run Establish Onset Ref Decision Is MP > 100°C? Capillary_Run->Decision Range_Check Is Range < 2°C? Decision->Range_Check Yes Fail_Sulfide FAIL: Sulfide Impurity (Incomplete Oxidation) Decision->Fail_Sulfide No (approx 75-80°C) Pass PASS: Pure Sulfone Release for Etoricoxib Synthesis Range_Check->Pass Yes Fail_Solvent FAIL: Wet/Impure (Recrystallize) Range_Check->Fail_Solvent No (Broad Range)

Caption: Logical workflow for distinguishing the target sulfone from sulfide impurities and solvent residues.

Advanced Troubleshooting: The "Decomposition" Trap

Sulfones are generally stable, but the 1,4-dione system can undergo cyclization or degradation at high temperatures.

Scenario: You observe a "browning" of the sample before it melts.

  • Cause: Thermal decomposition is competing with the melting process.

  • Solution:

    • Switch to DSC .[8][9][10]

    • Use a hermetically sealed pan (aluminum or gold) with a pinhole.

    • Increase heating rate to 10°C/min .

    • Why? Faster heating minimizes the time the sample spends in the decomposition window, allowing the melting endotherm to appear before the decomposition exotherm.

Comparison of Thermal Events (Graphviz Representation):

Thermal_Events Sulfide Sulfide Impurity MP: 75-78°C Sulfone Target Sulfone MP: ~105-110°C Sulfide->Sulfone Oxidation Step Decomp Decomposition (Exothermic >150°C) Sulfone->Decomp Overheating

Caption: Thermal stability profile. The target window is strictly between 100°C and 140°C.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: United States Pharmacopeial Convention.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10146039 (Sulfide Precursor). [Link]

  • European Patent Office. Process for the synthesis of etoricoxib. Patent EP2479166. (Describes the isolation and properties of sulfone intermediates). [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. (Industry standard guide for method correlation). [Link]

Sources

Chromatographic Separation of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chromatographic separation of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione , a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib), from its positional regioisomers and synthetic byproducts.

Executive Summary & Technical Context

1-(4-Methanesulfonylphenyl)pentane-1,4-dione (CAS 189501-34-6) is a diketone intermediate often synthesized via the Stetter reaction or Friedel-Crafts acylation. The purity of this intermediate is paramount because regioisomeric impurities—specifically the ortho- (2-Ms) and meta- (3-Ms) isomers—can propagate through subsequent cyclization steps (e.g., pyridine formation in Etoricoxib synthesis), leading to drug substance impurities that are difficult to remove.

This guide compares three separation strategies. While standard C18 phases often fail to resolve the meta and para isomers due to identical hydrophobicity, Fluorinated Stationary Phases (PFP) and Supercritical Fluid Chromatography (SFC) provide the necessary orthogonal selectivity.

The Isomer Challenge
  • Target: 1-[4-(methylsulfonyl)phenyl]pentane-1,4-dione (Para-isomer).

  • Critical Impurities:

    • Positional Isomers: 1-[2-(methylsulfonyl)phenyl]...[1] (Ortho) and 1-[3-(methylsulfonyl)phenyl]... (Meta).[1]

    • Structural Isomers: Branched chain byproducts (e.g., 2-methyl-1-(4-Ms-phenyl)butane-1,4-dione) arising from non-regieroselective Michael additions.

Comparative Analysis of Separation Techniques

The following table summarizes the performance of three distinct chromatographic approaches based on resolution (


), speed, and robustness.
FeatureMethod A: Standard RP-HPLC Method B: Fluorinated RP-HPLC (Recommended) Method C: SFC (High Throughput)
Stationary Phase C18 (Octadecylsilane)PFP (Pentafluorophenyl)2-Ethylpyridine (2-EP)
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

+ Dipole-Dipole
Polar Interactions + H-Bonding
Selectivity (

) for m/p
Low (1.02 - 1.05)High (1.15 - 1.25) Medium-High (1.10 - 1.20)
Resolution (

)
< 1.5 (Partial Co-elution)> 2.5 (Baseline) > 2.0 (Baseline)
Run Time 15 - 25 min12 - 18 min3 - 5 min
Solvent Consumption High (Organic/Water)ModerateLow (CO

based)
Primary Utility Rough purity checksQC Release & Impurity Profiling Prep Purification & Screening
Expert Insight: Why C18 Fails

Standard C18 columns rely on hydrophobicity. The meta and para isomers of the methylsulfonylphenyl group have nearly identical logP values. Consequently, they often co-elute or show "shouldering." The PFP phase introduces specific fluorine-ring interactions (dipole-induced dipole) that discriminate based on the electron density distribution of the aromatic ring, which differs significantly between the para (symmetric) and meta (asymmetric) positions.

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" PFP Method (QC & Analytical)

This method provides the highest resolution for positional isomers and is self-validating through the resolution criteria.

  • Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (Pentafluorophenyl propyl),

    
     mm, 2.6 
    
    
    
    m or 3
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses enol ionization).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 60% B

    • 15.1 min: 90% B (Wash)

    • 20.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Temperature: 35°C (Critical: Higher temp improves mass transfer but may alter selectivity).

  • Detection: UV @ 240 nm (Max absorption of sulfonyl-phenyl chromophore).

  • Injection Volume: 5

    
    L.
    

Self-Validation Criteria:

  • Resolution (

    
    ) between meta and para isomers must be 
    
    
    
    .
  • Tailing Factor (

    
    ) for the main peak must be 
    
    
    
    .
Protocol 2: SFC Method (High-Throughput/Prep)

Ideal for rapid screening of reaction mixtures during synthesis optimization.

  • System: Waters ACQUITY UPC

    
     or equivalent SFC.
    
  • Column: Viridis 2-EP (2-Ethylpyridine),

    
     mm, 1.7 
    
    
    
    m.
  • Co-Solvent (B): Methanol.

  • Mobile Phase: CO

    
     / Methanol gradient.
    
  • Gradient: 5% to 40% B over 4 minutes.

  • Back Pressure (ABPR): 2000 psi.

  • Temperature: 45°C.

Mechanism of Separation (Visualization)

The following diagram illustrates the decision logic for method development and the interaction mechanisms that drive separation.

SeparationLogic Start Sample: 1-(4-Ms-phenyl)pentane-1,4-dione (Contains o/m/p isomers) Decision Select Stationary Phase Start->Decision C18 C18 (Alkyl Chain) Decision->C18 PFP PFP (Fluorinated) Decision->PFP SFC 2-EP (SFC) Decision->SFC Mech_C18 Mechanism: Hydrophobic Interaction Only C18->Mech_C18 Result_C18 Result: Co-elution of m/p isomers (Poor Selectivity) C18->Result_C18 Mech_PFP Mechanism: 1. Hydrophobicity 2. Pi-Pi Stacking 3. Dipole-Dipole (F vs Sulfonyl) PFP->Mech_PFP Result_PFP Result: Baseline Separation (Rs > 2.5) PFP->Result_PFP Result_SFC Result: High Speed (< 5 min) Orthogonal Selectivity SFC->Result_SFC

Caption: Decision tree highlighting the mechanistic advantage of PFP phases for separating sulfonyl-phenyl regioisomers.

Troubleshooting & Critical Parameters

Peak Tailing & Enolization

Diketones (1,4-diones) can exhibit keto-enol tautomerism, though less than 1,3-diones. However, the acidic


-protons can lead to peak broadening on active silanol sites.
  • Solution: Ensure the mobile phase pH is acidic (pH 2.5 - 3.0) using Formic Acid or TFA. This suppresses the ionization of the enol form and masks silanols.

Sample Solubility

The sulfone group makes the molecule polar, but the pentane chain adds lipophilicity.

  • Diluent: Dissolve samples in 50:50 Water:Acetonitrile. Pure acetonitrile may cause peak distortion (solvent effect) if the injection volume is high (>10

    
    L).
    
Retention Drift
  • Cause: PFP columns are sensitive to "dewetting" if run in 100% aqueous for long periods, or hysteresis in H-bonding.

  • Fix: Store the column in 50% Acetonitrile/Water when not in use. Always equilibrate for at least 10 column volumes before the first injection.

References

  • Isomer Separation Principles: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Sulfonyl Phenyl Separation (Analogous): Rao, R. N., et al. (2011). "A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid." Chirality, 23(3), 277-280.[5] Link

  • Fluorinated Phases: West, C., et al. (2010). "Fluorinated stationary phases in liquid chromatography.
  • Etoricoxib Synthesis Context: Davies, I. W., et al. (2000). "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 65(25), 8415-8420.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Methanesulfonylphenyl)pentane-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, 1-(4-Methanesulfonylphenyl)pentane-1,4-dione, a diketone featuring a methylsulfonyl group, presents a unique set of handling considerations due to its chemical structure.[1] This guide, intended for researchers, scientists, and drug development professionals, provides essential safety and logistical information for the handling of this compound, with a focus on personal protective equipment (PPE).

Hazard Identification and Risk Assessment

Based on analogous compounds, 1-(4-Methanesulfonylphenyl)pentane-1,4-dione is anticipated to present the following hazards:

  • Flammability: Similar to pentane-2,4-dione, this compound is likely a flammable liquid and vapor.[2][3] All work should be conducted away from open flames, sparks, and other sources of ignition.[4][5][6][7]

  • Acute Toxicity: There is a potential for this compound to be harmful if swallowed and toxic in contact with skin or if inhaled.[2][4]

  • Serious Eye Damage/Irritation: Compounds with similar functional groups can cause serious eye irritation or damage.[2][8]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[8]

A thorough risk assessment should be performed for every procedure involving this compound, considering the quantity used, the nature of the operation (e.g., weighing, dissolving, reacting), and the potential for aerosol generation.

Engineering and Administrative Controls

Before relying on personal protective equipment, the first line of defense is always engineering and administrative controls.[9]

  • Ventilation: All work with 1-(4-Methanesulfonylphenyl)pentane-1,4-dione should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][10]

  • Designated Area: If possible, establish a designated area for working with this compound to prevent cross-contamination.[11]

  • Chemical Hygiene Plan: All procedures must be conducted in accordance with a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA.[11][12] This plan should outline standard operating procedures, control measures, and emergency protocols.[12]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling 1-(4-Methanesulfonylphenyl)pentane-1,4-dione.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (small quantities) Safety glasses with side shieldsDisposable nitrile gloves (double-gloving recommended)Flame-retardant lab coatNot generally required if in a fume hood
Solution Preparation/Reactions Chemical splash gogglesChemical-resistant gloves (e.g., butyl rubber or laminate) over disposable nitrile glovesFlame-retardant lab coat and chemical-resistant apronNot generally required if in a fume hood
Large-Scale Operations or Potential for Splashing Face shield worn over chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coveralls, and appropriate footwearConsider a full-face respirator with organic vapor cartridges
Emergency (Spill Cleanup) Face shield worn over chemical splash gogglesHeavy-duty chemical-resistant glovesChemical-resistant suit or coveralls, and chemical-resistant bootsFull-face respirator with organic vapor cartridges

Eye and Face Protection: At a minimum, safety glasses with side shields are required.[13][14] For operations with a risk of splashing, chemical splash goggles are necessary.[13] When handling larger quantities or when there is a significant splash hazard, a face shield should be worn in addition to goggles.[13]

Hand Protection: Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[13] For prolonged contact or immersion, more robust chemical-resistant gloves, such as butyl rubber or silver shield gloves, are recommended.[15] Double-gloving can provide an additional layer of protection.[13]

Body Protection: A flame-retardant lab coat is the minimum requirement.[14] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[15] In large-scale operations, a full chemical-resistant suit may be necessary.[7] Long pants and closed-toe shoes are mandatory in any laboratory setting.[13][14]

Respiratory Protection: When working within a properly functioning chemical fume hood, respiratory protection is typically not required. However, if engineering controls are insufficient to maintain exposure below acceptable limits, or during an emergency situation, a NIOSH-approved respirator is necessary.[9][10] The type of respirator will depend on the concentration of airborne contaminants.

Step-by-Step PPE Protocol for a Typical Laboratory Synthesis

The following protocol outlines the selection and use of PPE for a standard synthesis reaction involving 1-(4-Methanesulfonylphenyl)pentane-1,4-dione.

  • Pre-Operation Check: Before entering the laboratory, ensure you are wearing long pants and closed-toe shoes.

  • Donning PPE:

    • Put on a flame-retardant lab coat.

    • Wear safety glasses with side shields.

    • Put on the first pair of nitrile gloves.

  • Weighing and Transfer:

    • In a chemical fume hood, carefully weigh the required amount of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione.

    • If there is a risk of splashing while transferring the solid, put on chemical splash goggles over your safety glasses.

  • Reaction Setup:

    • When adding solvents and other reagents, wear a second pair of chemical-resistant gloves (e.g., butyl rubber) over the nitrile gloves.

    • If the procedure involves heating or stirring that could lead to splashing, wear a face shield over your goggles.

  • During the Reaction:

    • Continuously monitor the reaction from a safe distance, with the fume hood sash at the appropriate height.

  • Work-Up and Purification:

    • Maintain the same level of PPE as during the reaction setup.

    • Be mindful of potentially contaminated glassware and equipment.

  • Doffing PPE:

    • Remove the outer pair of gloves first, turning them inside out.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of nitrile gloves, again turning them inside out.

    • Wash hands thoroughly with soap and water.[6]

Disposal Plan

All waste contaminated with 1-(4-Methanesulfonylphenyl)pentane-1,4-dione, including empty containers, used gloves, and absorbent materials from spills, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[16] Do not dispose of this chemical down the drain.[4]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling 1-(4-Methanesulfonylphenyl)pentane-1,4-dione.

PPE_Decision_Workflow start Start: Plan to handle 1-(4-Methanesulfonylphenyl)pentane-1,4-dione risk_assessment Conduct Risk Assessment: - Quantity - Operation - Aerosol potential start->risk_assessment fume_hood Is work performed in a certified chemical fume hood? risk_assessment->fume_hood base_ppe Minimum PPE: - Flame-retardant lab coat - Safety glasses with side shields - Nitrile gloves (single pair) - Long pants & closed-toe shoes fume_hood->base_ppe Yes no_work Do not proceed until a fume hood is available. fume_hood->no_work No splash_risk Is there a risk of splashing? base_ppe->splash_risk goggles Upgrade to: Chemical Splash Goggles splash_risk->goggles Yes prolonged_contact Is prolonged contact or immersion likely? splash_risk->prolonged_contact No goggles->prolonged_contact chem_gloves Add: Chemical-Resistant Gloves (e.g., Butyl Rubber) prolonged_contact->chem_gloves Yes large_scale Is this a large-scale operation or high splash potential? prolonged_contact->large_scale No chem_gloves->large_scale full_protection Full Protection: - Face shield over goggles - Chemical-resistant apron/suit - Heavy-duty gloves large_scale->full_protection Yes emergency Emergency Situation (Spill)? large_scale->emergency No full_protection->emergency emergency_ppe Emergency PPE: - Full-face respirator - Chemical suit & boots - Heavy-duty gloves emergency->emergency_ppe Yes end Proceed with Operation emergency->end No emergency_ppe->end

Caption: PPE selection workflow for handling 1-(4-Methanesulfonylphenyl)pentane-1,4-dione.

By adhering to these guidelines and fostering a culture of safety, researchers can confidently and responsibly advance their scientific endeavors.

References

  • Safety Data Sheet. (2014, June 28). 2

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. 17

  • Personal protective equipment for handling Sulfogaiacol. Benchchem. 10

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. 12

  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific. 4

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

  • SAFETY DATA SHEET. (2025, September 13). MilliporeSigma. 8

  • 3 - SAFETY DATA SHEET. (2026, January 2). 3

  • A Guide for Laboratories and Industries: Chemical Safety Standards. (2025, May 20). MSE Supplies. 5

  • Personal protective equipment for laboratory. Scharlab. 18

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. 9

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. 13

  • Safety Data Sheet. (2015, June 16). Spectrum Chemical. 6

  • STANDARD OPERATING PROCEDURE Personal Protective Equipment in Laboratories. (2014, May 16). Chapman University. 14

  • Personal Protective Equipment Selection Guide. (2015, July 22). 15

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. 11

  • CAS 189501-34-6: 1-[4-(Methylsulfonyl)phenyl]. CymitQuimica. 1

  • SAFETY DATA SHEET. (2025, July 7). TCI Chemicals. 19

  • 189501-34-6|1-(4-(Methylsulfonyl)phenyl)pentane-1,4-dione. BLDpharm. 20

  • Wacker 2,4-pentane dione) SDS. Tri-iso. 7

  • A Technical Guide to 1-(Methanesulfonyl)pentane. Benchchem. 21

  • 3-methylpentane-2,4-dione. Organic Syntheses Procedure. 16

  • Toxicological Profile for 1,4-Dithiane. 22

  • HEALTH EFFECTS. Toxicological Profile for 1,4-Dioxane. NCBI Bookshelf. 23

  • Toxicity and Risk Assessment 1,4-Dioxane. (2020, March 1). 24

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×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.